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Foundational

13C NMR analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Dimethyl-4-(pyridin-4-yl)butanal, a molecule of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical prediction of the ¹³C NMR spectrum, detailed experimental protocols for data acquisition, and a thorough, logic-driven interpretation of the spectral features. By integrating fundamental NMR principles with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), this guide serves as a practical reference for researchers engaged in the structural elucidation of complex organic molecules.

Introduction: The Structural Imperative

The precise characterization of molecular structure is a cornerstone of modern drug discovery and development. 2,2-Dimethyl-4-(pyridin-4-yl)butanal presents a unique structural challenge, combining an aliphatic aldehyde, a sterically hindered quaternary center, and a heteroaromatic pyridine moiety. ¹³C NMR spectroscopy is an indispensable tool for this task, providing direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which infers the carbon framework through proton signals, ¹³C NMR allows for the direct observation of each unique carbon atom, revealing critical information about its chemical environment, hybridization, and connectivity.

This guide will systematically deconstruct the ¹³C NMR analysis of this target molecule, providing the theoretical foundation and practical methodology required for unambiguous structural verification.

Theoretical Framework and Spectral Prediction

A proactive analysis begins with a robust prediction of the expected spectrum. This not only aids in the final interpretation but also informs the setup of the NMR experiment itself.

Molecular Structure and Carbon Environments

The first step is to identify all unique carbon atoms within the molecule. Due to the plane of symmetry passing through the C1'-C4' axis of the pyridine ring, the carbons at positions 2' and 6' are chemically equivalent, as are the carbons at 3' and 5'. All carbons in the butanal chain are in unique environments. Therefore, a total of nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Figure 1: Molecular structure and carbon numbering scheme for 2,2-Dimethyl-4-(pyridin-4-yl)butanal.

Predicted Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Carbon AtomPredicted δ (ppm)Carbon TypeRationale & Justification
C1 (CHO) 190 - 200CHThe aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and appears significantly downfield.[3]
C2 35 - 45C (Quaternary)This quaternary carbon is shielded relative to the carbonyl but its shift is influenced by the two attached methyl groups.[4]
C3 45 - 55CH₂A standard methylene carbon, its chemical shift is influenced by proximity to the quaternary center and the pyridine ring.
C4 30 - 40CH₂This methylene carbon is benzylic-like, being adjacent to the pyridine ring, leading to a downfield shift compared to a simple alkane.[5]
-CH₃ 20 - 30CH₃The two methyl groups are equivalent due to free rotation around the C2-C3 bond. They are in a typical aliphatic region.
C2' / C6' ~150CHThese carbons are alpha to the electronegative nitrogen atom in the pyridine ring, causing significant deshielding and a large downfield shift.[6]
C3' / C5' ~124CHThese carbons are beta to the nitrogen. They are less affected than the alpha carbons but are still in the aromatic region.[6]
C4' 135 - 145C (Quaternary)This is the ipso-carbon, the point of attachment for the alkyl substituent. Its chemical shift is influenced by the substituent effect of the butanal chain.[7]
The Power of DEPT Spectroscopy

While the standard broadband-decoupled ¹³C spectrum provides the number of unique carbons and their chemical shifts, it does not explicitly state the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for this determination.[8][9]

  • DEPT-90: This experiment displays signals only for CH (methine) carbons.

  • DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ (methylene) signals as negative (inverted) peaks.

  • Quaternary Carbons (C): These carbons, having no attached protons, are absent from all DEPT spectra.[10]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of each carbon signal, a self-validating system for confirming assignments.

Experimental Design and Protocol

Methodical execution is paramount for acquiring high-quality, interpretable NMR data.

Workflow for ¹³C NMR Analysis

The logical flow from sample preparation to final structural confirmation is a critical, self-validating process.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_confirm Phase 4: Confirmation prep Sample Preparation (50-100 mg in 0.5 mL CDCl₃) acq_c13 Acquire Broadband Decoupled ¹³C Spectrum prep->acq_c13 Load Sample acq_dept90 Acquire DEPT-90 Spectrum acq_c13->acq_dept90 Same Sample acq_dept135 Acquire DEPT-135 Spectrum acq_c13->acq_dept135 Same Sample process Data Processing (FT, Phasing, Baseline Correction) acq_c13->process acq_dept90->process acq_dept135->process assign Peak Assignment using Chemical Shifts & DEPT Data process->assign confirm Final Structure Verification assign->confirm

Figure 2: A systematic workflow for the ¹³C NMR analysis of an organic compound.

Sample Preparation Protocol

The quality of the final spectrum is directly dependent on the quality of the sample preparation.[11][12]

  • Material: Accurately weigh 50-100 mg of purified 2,2-Dimethyl-4-(pyridin-4-yl)butanal. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity.[13]

  • Solvent: Add the sample to a clean, dry 5 mm NMR tube. Using a Pasteur pipette, add approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (0 ppm). CDCl₃ is a common choice for its good solubilizing power and well-characterized solvent signal (~77.16 ppm).[14]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogenous solution.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

NMR Data Acquisition Protocol

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.[15]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform standard shimming procedures to optimize magnetic field homogeneity.

  • Broadband Decoupled ¹³C Spectrum:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. The acquisition may take from 30 minutes to several hours.

  • DEPT-90 Spectrum:

    • Pulse Program: Standard DEPT-90 pulse sequence.

    • Parameters: Inherit parameters (spectral width, etc.) from the ¹³C experiment.

    • Number of Scans (ns): 256 to 1024 scans.

  • DEPT-135 Spectrum:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Inherit parameters from the ¹³C experiment.

    • Number of Scans (ns): 256 to 1024 scans.

Spectral Interpretation: A Case Study

By overlaying the three acquired spectra (¹³C, DEPT-90, DEPT-135), a clear and unambiguous assignment of each signal can be made.

  • Identify Quaternary Carbons: Locate signals present in the main ¹³C spectrum but absent in both DEPT spectra. Based on our predictions, these will be C2 (~35-45 ppm) and C4' (~135-145 ppm). The downfield signal will correspond to the aromatic C4'.

  • Identify CH Carbons: Locate the signals that appear as positive peaks in both the DEPT-90 and DEPT-135 spectra. These correspond to the aldehyde C1 (~190-200 ppm), C2'/C6' (~150 ppm), and C3'/C5' (~124 ppm). Their distinct chemical shifts allow for straightforward assignment.

  • Identify CH₂ Carbons: Locate the signals that appear as negative (inverted) peaks in the DEPT-135 spectrum. These are the methylene carbons C3 and C4 . Based on the deshielding effect of the pyridine ring, C3 is expected to be slightly more downfield than C4.

  • Identify CH₃ Carbons: Locate the signal that is positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum. This single peak in the aliphatic region (~20-30 ppm) corresponds to the two equivalent methyl groups .

This cross-verification between chemical shift theory and DEPT multiplicity provides a high degree of confidence in the final structural assignment.

Conclusion

The ¹³C NMR analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal is a multi-faceted process that relies on a synergistic approach. A thorough theoretical prediction of the spectrum, based on fundamental principles of chemical shifts, provides a roadmap for interpretation. This is followed by meticulous experimental work, including proper sample preparation and the acquisition of not only a standard broadband-decoupled spectrum but also crucial multiplicity-edited spectra like DEPT-90 and DEPT-135. The final interpretation is a logical puzzle, where each piece of information—chemical shift, and the number of attached protons—is used to validate the others, leading to an unambiguous and confident structural elucidation. This guide provides the foundational knowledge and practical framework for researchers to apply these powerful techniques in their own work.

References

  • Kumar, K. (n.d.). 13C NMR Spectroscopy. Department of Chemistry, B.H.U. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 8). 13-C NMR – How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Sastry, M. I. S., et al. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Reich, H. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Magnes, J. (2012, April 24). Interpreting a C-13 NMR spectrum. Modeling and Experimental Tools with Prof. Magnes. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanal. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • OpenStax. (2023, September 20). DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

Sources

Exploratory

Mass spectrometry of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Mass Spectrometry of 2,2-Dimethyl-4-(pyridin-4-yl)butanal: A Mechanistic Guide As a Senior Application Scientist, I approach the structural elucidation of pharmaceutical intermediates not merely as a routine analytical t...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry of 2,2-Dimethyl-4-(pyridin-4-yl)butanal: A Mechanistic Guide

As a Senior Application Scientist, I approach the structural elucidation of pharmaceutical intermediates not merely as a routine analytical task, but as a mechanistic puzzle. 2,2-Dimethyl-4-(pyridin-4-yl)butanal (Exact Mass: 177.1154 Da; Formula: C11H15NO) is a prime example of a highly engineered intermediate. In medicinal chemistry, the pyridine ring serves as a crucial hydrogen-bond acceptor, while the gem-dimethyl group is frequently incorporated to restrict conformational flexibility (the Thorpe-Ingold effect) and block cytochrome P450-mediated metabolic oxidation at the alpha position.

In the gas phase of a mass spectrometer, these exact structural features dictate a highly specific, predictable fragmentation cascade. This whitepaper deconstructs the Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) behavior of this molecule, providing a field-proven, self-validating methodology for its analysis.

Ionization Dynamics & Causality

In positive-mode Electrospray Ionization (ESI+), the site of protonation determines the subsequent fragmentation pathways. The pyridine nitrogen is highly basic (pKa ~5.2), whereas the aldehyde oxygen is a poor proton acceptor. Therefore, ionization occurs almost exclusively at the pyridine nitrogen, forming a stable [M+H]+ precursor ion at m/z 178.1232 . This localized charge phenomenon is well-documented in the high-resolution mass spectrometry of pyridine derivatives[1].

The Gem-Dimethyl Effect: Unlike linear aldehydes, which readily undergo enolization, the presence of the gem-dimethyl group at the C2 position means there are no alpha-protons available. This strictly prohibits alpha-enolization. Consequently, the classic loss of water (-18 Da) is heavily suppressed. The molecule is forced to dissipate collision energy through alternative, higher-energy pathways.

High-Resolution Fragmentation Pathways (CID)

When subjected to CID, the protonated precursor undergoes three primary charge-remote fragmentation pathways. Because the charge remains sequestered on the pyridine ring, the neutral losses are entirely driven by the stability of the expelled aliphatic fragments.

  • Pathway A: Alpha-Cleavage (CO Loss): Aldehydes are inherently prone to the neutral loss of carbon monoxide (-28 Da)[2]. Cleavage of the C1-C2 bond expels CO, leaving a tertiary carbocation-like species at m/z 150.1283 .

  • Pathway B: Charge-Remote McLafferty-Type Rearrangement: The carbonyl oxygen abstracts a gamma-hydrogen from the C4 position, triggering the cleavage of the C2-C3 bond. This expels neutral isobutyraldehyde (C4H8O, 72 Da) and yields a highly conjugated 4-vinylpyridinium fragment at m/z 106.0657 . Similar McLafferty-type rearrangements have been validated in complex pyridine-based ligands[3].

  • Pathway C: Deep Aliphatic Cleavage: Direct heterolytic cleavage of the C3-C4 bond expels the entire substituted aldehyde chain as a neutral radical or alkene, leaving the hyper-stable 4-picolyl cation at m/z 92.0500 .

Quantitative Data Summary

Table 1 summarizes the diagnostic ions required for High-Resolution Mass Spectrometry (HRMS) profiling.

Fragment IdentityElemental FormulaTheoretical m/zNeutral Loss (Da)Mechanistic Origin
Precursor Ion C11H16NO+178.1232N/AProtonation of pyridine nitrogen
Fragment 1 C10H16N+150.128327.9949 (CO)Alpha-cleavage of aldehyde
Fragment 2 C7H8N+106.065772.0575 (C4H8O)McLafferty-type rearrangement
Fragment 3 C6H6N+92.050086.0732 (C5H10O)Aliphatic chain cleavage
Fragmentation Visualization

Fragmentation Precursor [M+H]+ m/z 178.1232 C11H16NO+ Frag1 [M+H - CO]+ m/z 150.1283 C10H16N+ Precursor->Frag1 - CO (28 Da) Alpha-Cleavage Frag2 [4-Vinylpyridinium]+ m/z 106.0657 C7H8N+ Precursor->Frag2 - C4H8O (72 Da) McLafferty Rearrangement Frag3 [4-Picolyl Cation]+ m/z 92.0500 C6H6N+ Precursor->Frag3 - C5H10O (86 Da) Aliphatic Cleavage Frag2->Frag3 - CH2 (14 Da) Alkene Loss

Figure 1: ESI-CID-MS/MS fragmentation pathways of 2,2-Dimethyl-4-(pyridin-4-yl)butanal.

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a closed-loop, self-validating system.

Step 1: System Suitability Test (SST) - The Validation Gate

Before analyzing the target compound, you must prove the system's mass accuracy and desolvation efficiency.

  • Action: Inject a 10 ng/mL standard of 4-vinylpyridine.

  • Validation Criteria: Proceed only if the [M+H]+ signal (m/z 106.0657) exhibits a mass error of ≤ 3 ppm and a Signal-to-Noise (S/N) ratio > 100:1.

Step 2: Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid is not merely for pH control; it acts as an aggressive proton donor, ensuring >99% pre-ionization of the pyridine moiety in solution prior to droplet formation.

Step 3: Chromatographic Separation
  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity UPLC BEH).

  • Mobile Phase A: LC-MS grade H2O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 4: Mass Spectrometer Parameter Optimization
ParameterValueScientific Rationale
Ionization Mode ESI PositiveCapitalizes on the high proton affinity of the pyridine nitrogen.
Capillary Voltage 3.0 - 3.5 kVOptimal for small, basic molecules. Higher voltages risk premature in-source fragmentation of the labile aldehyde group.
Desolvation Temp 350°CEnsures complete droplet evaporation without thermally degrading the gem-dimethyl aliphatic chain.
Collision Energy (CE) 15 - 35 eV (Ramped)A ramped CE ensures the simultaneous capture of both low-energy fragments (m/z 150) and high-energy terminal fragments (m/z 92).

References

  • Hau, J., et al. "Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives." Rapid Communications in Mass Spectrometry (PubMed/NIH). 1

  • O'Brien, P. J., et al. "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." MDPI. 2

  • Schröder, D., et al. "Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics." ACS Publications.3

Sources

Foundational

Whitepaper: The Biological Activity and Therapeutic Potential of Pyridine-Containing Aldehydes

Executive Summary Pyridine-containing aldehydes (e.g., pyridine-2, 3, and 4-carboxaldehydes) represent a highly versatile class of heterocyclic pharmacophores. Their unique electronic properties—driven by the electron-wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-containing aldehydes (e.g., pyridine-2, 3, and 4-carboxaldehydes) represent a highly versatile class of heterocyclic pharmacophores. Their unique electronic properties—driven by the electron-withdrawing nature of the nitrogen heteroatom—enhance the electrophilicity of the formyl group, making them ideal precursors for the synthesis of bioactive Schiff bases (imines)[1]. These derivatives exhibit physiological effects analogous to pyridoxal-amino acid systems, which are fundamental to numerous enzymatic and metabolic pathways[1]. This technical guide explores the mechanistic foundations, pharmacological efficacy, and self-validating experimental workflows essential for developing pyridine aldehyde-based therapeutics.

Mechanistic Foundations of Pyridine Aldehydes

The therapeutic utility of pyridine aldehydes stems from their structural dualism: the pyridine ring provides a robust, hydrogen-bonding scaffold capable of interacting with biological targets, while the highly reactive aldehyde group facilitates facile condensation with primary amines.

When converted into Schiff bases, the resulting imine linkage (-C=N-) acts as a potent chelating agent for transition metals (e.g., Cu(II), Co(II), Zn(II), Ag(I))[2]. According to Overton’s concept of cell permeability and Tweedy’s chelation theory , the coordination of a metal ion reduces the polarity of the metal by sharing its positive charge with the donor groups of the ligand. This delocalization of π-electrons over the chelate ring enhances the lipophilicity of the complex, allowing it to easily penetrate the lipid bilayers of bacterial or cancer cell membranes to exert its biological effect[3].

Spectrum of Biological Activities

Oncology and Immunotherapy

Pyridine aldehyde derivatives have shown significant promise in oncology, both as direct cytotoxic agents and as immunomodulators. For instance, derivatives of pyridine-2-carboxamide have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation[4]. By inhibiting HPK1, these compounds enhance the anti-tumor immune response. Furthermore, transition metal complexes of pyridine carboxaldehyde Schiff bases exhibit targeted anti-proliferative activity. Trimeric ruthenium, rhodium, and iridium complexes derived from 2-pyridine carboxaldehyde have demonstrated elevated cytotoxicity against A2780 ovarian cancer cell lines[5].

Neuroprotection and Enzyme Inhibition

In the context of neurodegenerative diseases like Alzheimer's, pyridine aldehyde complexes act as multi-targeting agents. Recent studies on cobalt complexes of pyridine carboxaldehyde thiosemicarbazones reveal highly selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[6]. The spatial geometry of the octahedral or square-planar metal complexes allows them to perfectly occupy the active site gorge of cholinesterase enzymes, blocking substrate access.

Antimicrobial Efficacy and DNA Binding

Metal complexes of pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde are potent antimicrobial and antioxidant agents. Silver(I) complexes of pyridine-3-carboxaldehyde have demonstrated high biological activity against multi-drug resistant (MDR) bacteria, disrupting the cellular membrane via metal toxicity[7]. Additionally, Schiff bases of pyridine-4-carboxaldehyde exhibit strong DNA minor groove binding capabilities, evidenced by hyperchromic and hypochromic shifts in UV-Vis absorption titrations, which ultimately disrupt DNA replication in pathogens[8].

Quantitative Pharmacological Data

To facilitate compound selection and experimental design, the following table summarizes the quantitative biological activities of key pyridine aldehyde derivatives across various targets:

Compound / ComplexTarget / Cell LineBiological Activity (IC50 / MIC / % Inhibition)Mechanism of ActionSource
Pyridine-4-carboxaldehyde + Aminophenol DPPH Free Radicals74% Inhibition at 4 mg/mLAntioxidant / Radical Scavenging[8]
Cobalt(II) Pyridine Carboxaldehyde Semicarbazone Acetylcholinesterase (AChE)IC50 = 0.97 ± 0.02 µMSelective Enzyme Inhibition[6]
Cobalt(II) CoRx-1Cl2 Complex U-87 Glioblastoma CellsReduced cell viability to 20.93%Anti-proliferative / Cytotoxic[6]
Silver(I) Pyridine-3-carboxaldehyde Complex Micrococcus luteaMIC = 4 μg/mLMembrane disruption / Metal toxicity[7]
N-(6-formylpyridin-2-yl)pivalamide derivatives HPK1 (T-cell regulator)High Potency (nM range)Kinase Inhibition / Immunotherapy[4]

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is critical to design protocols that inherently verify their own success at each step. Below are the methodologies for synthesizing and evaluating these compounds.

Protocol: Synthesis of Pyridine Aldehyde Schiff Base Metal Complexes
  • Causality & Rationale: The condensation reaction is driven to completion by refluxing in methanol. Methanol is selected because its moderate boiling point (65°C) provides sufficient thermal energy to overcome the activation barrier of imine formation without thermally degrading the sensitive aldehyde, while its polarity dissolves both the heterocyclic aldehyde and the amine[9].

  • Step 1: Dissolve 10.0 mmol of the primary amine (e.g., isoniazid) in 10.0 mL of warm methanol.

  • Step 2: Dropwise, add 10.0 mmol of pyridine-4-carboxaldehyde dissolved in 10.0 mL of methanol.

  • Step 3: Heat the mixture under reflux at ~70°C with continuous magnetic stirring for 3-4 hours[9].

  • Step 4 (Self-Validation Check): Isolate an aliquot and perform FTIR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the emergence of a sharp imine stretch (-C=N-) at ~1580–1620 cm⁻¹ confirms successful ligand synthesis[6].

  • Step 5: Add the transition metal salt (e.g., CoCl2 or Zn(NO3)2) in a 1:1 or 1:2 metal-to-ligand molar ratio under an inert N2 atmosphere to prevent premature metal oxidation[3].

  • Step 6: Filter, wash with hot methanol, and dry the resulting microcrystalline precipitate[10].

G N1 Pyridine Aldehyde (e.g., 4-Pyridinecarboxaldehyde) N3 Condensation Reaction (Reflux in Methanol/Ethanol) N1->N3 N2 Primary Amine (e.g., Isoniazid, Aminophenol) N2->N3 N4 Schiff Base Ligand (Imine Formation: -C=N-) N3->N4 N5 Metal Salt Addition (e.g., Co(II), Cu(II), Zn(II)) N4->N5 N6 Metal Complexation (Coordination via N, O, S) N5->N6 N7 Validation: FTIR, 1H-NMR, XRD, TGA N6->N7 Self-Validating Step

Caption: Workflow for the synthesis and self-validation of pyridine aldehyde Schiff base metal complexes.

Protocol: DNA Binding and Antioxidant Evaluation
  • Causality & Rationale: To determine if the synthesized complex acts via DNA disruption, UV-Vis absorption titration is employed. Intercalation typically results in hypochromism (decrease in absorbance) due to π-π stacking interactions between the aromatic chromophore of the ligand and the DNA base pairs, whereas minor groove binding often yields hyperchromism[8].

  • Step 1: Prepare a stock solution of the Schiff base complex in DMSO/Tris-HCl buffer (pH 7.4).

  • Step 2: Maintain the complex concentration constant while titrating with increasing concentrations of Calf Thymus DNA (CT-DNA).

  • Step 3: Record UV-Vis spectra after a 5-minute incubation period for each addition.

  • Step 4 (Self-Validation Check): Calculate the intrinsic binding constant ( Kb​ ). A high positive Kb​ value mathematically validates efficient DNA binding, correlating directly with the observed antimicrobial/anticancer efficacy[8].

G M1 Pyridine Aldehyde Schiff Base Complex M2 Cellular Uptake (Lipophilicity enhanced by metal) M1->M2 M3 DNA Minor Groove Binding (Hyperchromic/Hypochromic shifts) M2->M3 M4 ROS Generation (Oxidative Stress) M2->M4 M5 Enzyme Inhibition (e.g., Acetylcholinesterase/HPK1) M2->M5 M6 Apoptosis / Cell Death (Anticancer / Antimicrobial effect) M3->M6 M4->M6 M5->M6

Caption: Biological mechanism of action for pyridine aldehyde complexes leading to cellular apoptosis.

Sources

Exploratory

The Privileged Scaffold: Discovery, Isolation, and Synthesis of Novel Pyridine Derivatives

Executive Summary Pyridine derivatives represent one of the most pharmaceutically privileged scaffolds in modern medicinal chemistry[1]. Their inherent ability to participate in hydrogen bonding, coordinate with metal io...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine derivatives represent one of the most pharmaceutically privileged scaffolds in modern medicinal chemistry[1]. Their inherent ability to participate in hydrogen bonding, coordinate with metal ions, and interact with diverse biological targets has made them foundational to the development of novel therapeutics, particularly in oncology[1]. This technical guide provides a comprehensive, causality-driven framework for the discovery of pyridine alkaloids from natural sources, the de novo synthesis of novel derivatives, and their subsequent pharmacological profiling.

Discovery and Isolation from Natural Sources

Nature remains a prolific source of complex, bioactive pyridine alkaloids. Recent marine bioprospecting has identified novel compounds, such as Neopetrosidines A–D from the marine sponge Neopetrosia chaliniformis, which exhibit potent cell cycle inhibition[2].

The isolation of these nitrogenous secondary metabolites requires a highly strategic approach. Because pyridine alkaloids often exist as polar quaternary salts or highly polar secondary metabolites, traditional normal-phase silica chromatography frequently results in irreversible adsorption and severe peak tailing due to strong silanol-amine interactions. Therefore, reversed-phase methodologies and specific liquid-liquid partitioning strategies are mandatory.

Protocol: Self-Validating Isolation of Marine Pyridine Alkaloids

The following protocol outlines a self-validating workflow for extracting highly polar pyridine alkaloids, utilizing mass spectrometry as an internal feedback loop to prevent compound loss.

Step 1: Ethanolic Extraction & Defatting

  • Action: Macerate the raw biomass in 100% Ethanol (EtOH), concentrate, and partition the residue between Ethyl Acetate (EtOAc) and H₂O.

  • Causality: EtOH penetrates cellular matrices to extract a broad spectrum of metabolites. The subsequent EtOAc/H₂O partition acts as a defatting step; non-polar sterols and lipids migrate to the EtOAc layer, while the polar pyridine salts remain in the aqueous phase[2].

Step 2: Selective n-Butanol (n-BuOH) Partitioning

  • Action: Extract the aqueous residue with n-BuOH.

  • Causality: n-BuOH is uniquely positioned to break the hydration shells of medium-to-high polarity alkaloids, selectively pulling them out of the bulk aqueous phase while leaving highly polar primary metabolites (sugars, amino acids) behind[2].

Step 3: Reversed-Phase MPLC Fractionation

  • Action: Subject the n-BuOH fraction to Medium Pressure Liquid Chromatography (MPLC) using a C18 stationary phase.

  • Causality: Reversed-phase C18 mitigates the basicity-driven tailing seen on bare silica. Hydrophobic interactions dictate the retention time, allowing for the enrichment of the target alkaloid fraction[2].

  • Validation Checkpoint: Perform LC-MS on the resulting fractions. The presence of characteristic doubly charged positive ion peaks (e.g., m/z 240 to 300) confirms the successful retention of the pyridine analogues[2].

Step 4: Preparative HPLC Purification

  • Action: Purify the enriched fractions using preparative reversed-phase HPLC (e.g., 0.1% TFA in MeCN/H₂O).

  • Causality: The addition of Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of residual silanols and ensuring sharp, symmetrical peaks for the basic pyridine nitrogen, yielding pure Neopetrosidines[2].

Isolation RawExtract Marine Sponge Extract (EtOH) Partitioning Liquid-Liquid Partitioning (EtOAc / H2O) RawExtract->Partitioning Defatting & Separation BuOH n-BuOH Extraction (Aqueous Residue) Partitioning->BuOH Target polar alkaloids MPLC Reversed-Phase MPLC (Fractionation) BuOH->MPLC Initial enrichment HPLC Preparative HPLC (Purification) MPLC->HPLC High-res separation PureAlkaloids Pure Pyridine Alkaloids (Neopetrosidines A-D) HPLC->PureAlkaloids Final isolation

Caption: Workflow for isolating polar pyridine alkaloids from marine sponges using reversed-phase techniques.

De Novo Synthesis of Novel Pyridine Derivatives

While natural products provide complex scaffolds, synthetic methodologies are required to generate libraries for Structure-Activity Relationship (SAR) studies. Modern synthesis prioritizes metal-free tandem approaches and Multicomponent Reactions (MCRs) to maximize atom economy and molecular diversity[3].

Protocol: Metal-Free Tandem Synthesis of Substituted Pyridines

This protocol describes a highly efficient, one-step construction of pyridine derivatives (e.g., synthesizing precursors to natural products like (-)-Actinidine) under metal-free conditions[3].

Step 1: Reagent Assembly & Condensation

  • Action: Combine an α,β -unsaturated aldehyde (e.g., tiglic aldehyde), a propargylamine derivative, and NaHCO₃ in N,N-Dimethylformamide (DMF)[3].

  • Causality: NaHCO₃ acts as a mild base to facilitate the initial condensation without causing the degradation of sensitive functional groups. DMF provides a highly polar aprotic environment that stabilizes the transition states of the subsequent cyclization[3].

Step 2: Tandem Cyclization and Aromatization

  • Action: Stir the mixture for 3 hours at room temperature, followed by 12 hours of heating at 80 °C[3].

  • Causality: The initial room-temperature phase allows for the formation of an allene intermediate. Elevating the temperature to 80 °C provides the activation energy required for a 6π-azacyclization, followed by a [1,7]-hydride shift that drives the thermodynamically favorable aromatization into the stable pyridine ring[3].

Step 3: Purification and Structural Elucidation

  • Action: Remove the DMF under reduced pressure and purify via silica gel column chromatography (EtOAc/hexanes).

  • Validation Checkpoint: Validate the structure using ¹H and ¹³C NMR. The disappearance of the aldehyde proton signal and the emergence of distinct aromatic pyridine protons (typically between δ 7.0 and 8.8 ppm) definitively confirm ring formation[3].

Biological Evaluation: Oncology and Kinase Inhibition

Novel pyridine derivatives have shown exceptional promise as targeted anticancer agents. Their rigid planar structure allows them to intercalate or perfectly fit into the binding pockets of critical enzymes such as Phosphodiesterase-3 (PDE3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4],[5].

Mechanism of Action: PDE3 Inhibition

Certain 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile derivatives (e.g., Compound Ib) act as potent PDE3A inhibitors[4]. By competitively binding to the PDE3 active site, these pyridines prevent the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). The resulting accumulation of intracellular cAMP/cGMP alters the ratio of these secondary messengers, triggering downstream protein kinases that ultimately halt tumor cell growth and induce apoptosis in carcinoma cell lines like MCF-7 and HeLa[4].

Pathway Pyridine Novel Pyridine Derivative (e.g., Compound Ib) PDE3 Phosphodiesterase-3 (PDE3) (Active Enzyme) Pyridine->PDE3 Competitive Inhibition cAMP Intracellular cAMP/cGMP (Elevated Levels) PDE3->cAMP Prevents degradation Kinase Protein Kinase A/G (Activation) cAMP->Kinase Activates Apoptosis Cell Cycle Arrest & Apoptosis (MCF-7/HeLa) Kinase->Apoptosis Induces

Caption: Mechanism of action: PDE3 inhibition by pyridine derivatives leading to cancer cell apoptosis.

Quantitative Pharmacological Profiling

The efficacy of these novel scaffolds is heavily dependent on specific functional group substitutions. The table below synthesizes the quantitative biological data of recently discovered pyridine derivatives against various oncology targets.

Compound Class / DerivativePrimary Target / Cell LineIC₅₀ ValueMechanism / OutcomeReference
Compound Ib (Imidazolyl-pyridine)PDE3A Enzyme3.76 ± 1.03 nMCompetitive PDE3 Inhibition[4]
Compound Ib (Imidazolyl-pyridine)HeLa (Cervical Cancer)34.3 ± 2.6 μMCytotoxicity / Apoptosis[4]
Compound Ib (Imidazolyl-pyridine)MCF-7 (Breast Cancer)50.18 ± 1.11 μMCytotoxicity / Apoptosis[4]
Compound 8e (Pyridine-urea)MCF-7 (Breast Cancer)0.22 μM (48h exposure)Anti-proliferative activity[5]
Compound 8e (Pyridine-urea)VEGFR-2 Enzyme3.93 ± 0.73 μMKinase Inhibition[5]
Compound 8n (Pyridine-urea)MCF-7 (Breast Cancer)1.88 μM (48h exposure)Anti-proliferative activity[5]

Data Analysis Note: Compound 8e demonstrated exceptional potency against the MCF-7 cell line, proving to be 8.7 times more active than the standard reference drug Doxorubicin (IC₅₀ = 1.93 μM) and 20 times more active than Sorafenib (IC₅₀ = 4.50 μM) under the same 48-hour assay conditions[5].

Conclusion

The discovery and isolation of novel pyridine derivatives demand a rigorous, causality-based approach to both chemistry and biology. Whether extracting highly polar Neopetrosidines from marine sponges using targeted reversed-phase chromatography[2], or synthesizing complex imidazolyl-pyridines via metal-free tandem cyclization[3], maintaining self-validating analytical checkpoints is critical. As demonstrated by their nanomolar inhibition of PDE3 and potent VEGFR-2 antagonism[4],[5], pyridine scaffolds will continue to serve as a cornerstone in the development of next-generation targeted therapeutics.

Sources

Foundational

Synthesis, Structure, and Physicochemical Profiling of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Executive Summary In the landscape of modern drug discovery, sterically hindered bifunctional building blocks are paramount for navigating complex structure-activity relationship (SAR) landscapes. 2,2-Dimethyl-4-(pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, sterically hindered bifunctional building blocks are paramount for navigating complex structure-activity relationship (SAR) landscapes. 2,2-Dimethyl-4-(pyridin-4-yl)butanal emerges as a highly versatile intermediate. By combining a reactive aldehyde terminus, a metabolically stabilizing gem-dimethyl group, and a pharmacologically privileged pyridine ring, this molecule serves as a critical precursor for synthesizing complex heterocycles, kinase inhibitors, and GPCR modulators.

This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic protocol, and outlines its mechanistic applications in pharmaceutical development.

Structural & Physicochemical Profiling

The molecular architecture of 2,2-Dimethyl-4-(pyridin-4-yl)butanal is defined by a four-carbon aldehyde backbone. The integration of a gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect [1]. This phenomenon, also known as angle compression, forces the terminal reactive groups into closer spatial proximity, thereby accelerating downstream intramolecular cyclization reactions (e.g., reductive aminations to form piperidines)[2]. Furthermore, the quaternary C2 carbon blocks α-oxidation, significantly enhancing the metabolic half-life of derivative active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Topological Data
PropertyValue
IUPAC Name 2,2-Dimethyl-4-(pyridin-4-yl)butanal
SMILES String O=CC(C)(C)CCc1ccncc1
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Exact Mass 177.1154 Da
Topological Polar Surface Area (tPSA) 29.9 Ų
Rotatable Bonds 4
Predicted LogP 1.85

Retrosynthetic Logic & Mechanistic Pathway

When designing the synthesis of this sterically hindered aldehyde, two primary pathways emerge:

  • Michael Addition : Direct addition of isobutyraldehyde to 4-vinylpyridine. While theoretically elegant, this route often suffers from polymerization of the vinylpyridine and poor yields due to the reversibility of the enamine intermediate.

  • Phase-Transfer Catalyzed (PTC) Alkylation : Direct alkylation of isobutyraldehyde with 4-(2-bromoethyl)pyridine[3] using a phase-transfer catalyst[4].

We prioritize the PTC Alkylation route. The causality behind this choice lies in its thermodynamic irreversibility and scalability. The use of tetrabutylammonium bromide (TBAB) facilitates the transfer of the hydroxide ion into the organic phase, generating a reactive enolate that rapidly undergoes an S_N2 attack on the electrophile, bypassing the polymerization risks associated with vinylpyridine.

Synthesis Nuc Isobutyraldehyde (Nucleophile) Enolate Enolate Intermediate (Sterically Hindered) Nuc->Enolate Deprotonation Cat NaOH / TBAB (PTC System) Cat->Enolate Phase Transfer Prod Target Butanal (Product) Enolate->Prod Alkylation Elec 4-(2-Bromoethyl)pyridine (Electrophile) Elec->Prod SN2 Attack

Fig 1. Phase-transfer catalyzed alkylation workflow for the target butanal.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following methodology is designed as a self-validating system . Orthogonal analytical checkpoints are embedded at critical junctures to verify process fidelity before proceeding[4].

Reagents
  • Isobutyraldehyde (13.0 g, 0.18 mol)

  • 4-(2-Bromoethyl)pyridine free base (27.9 g, 0.15 mol)[3]

  • Sodium Hydroxide, powdered (7.2 g, 0.18 mol)

  • Tetrabutylammonium bromide (TBAB) (0.5 g, 1.5 mmol)

  • Anhydrous Toluene (100 mL)

Step-by-Step Methodology
  • Catalyst & Base Suspension : In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 7.2 g of powdered NaOH and 0.5 g of TBAB in 100 mL of anhydrous toluene under a nitrogen atmosphere.

    • Validation Checkpoint 1: Visually confirm the suspension is finely dispersed. Clumped NaOH will severely retard the interphase mass transfer, leading to unreacted starting materials.

  • Electrophile/Nucleophile Addition : Prepare a homogenous pre-mix of 4-(2-bromoethyl)pyridine and isobutyraldehyde. Heat the toluene suspension to 70 °C. Add the pre-mix dropwise via an addition funnel over a period of 1 hour with vigorous stirring.

    • Validation Checkpoint 2: Monitor the internal temperature. A mild exotherm confirms the successful generation of the enolate and the onset of the alkylation event.

  • Reaction Maturation : Maintain the reaction mixture at 70 °C for 4 hours.

    • Validation Checkpoint 3: Perform TLC analysis (Silica gel, 3:1 Hexanes/EtOAc). The disappearance of the 4-(2-bromoethyl)pyridine spot ( Rf​≈0.3 ) and the emergence of a new UV-active spot ( Rf​≈0.5 ) validates reaction completion.

  • Workup & Isolation : Cool the mixture to room temperature. Filter off the precipitated NaBr and unreacted NaOH salts. Wash the filter cake with toluene (2 × 20 mL). Transfer the combined organic filtrate to a separatory funnel and wash with distilled water (100 mL) to remove residual TBAB.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation or flash column chromatography.

    • Validation Checkpoint 4: The isolated product should present as a pale yellow oil. Calculate the isolated yield; a successful run should exceed 75% based on the limiting reagent.

Analytical Characterization

Rigorous spectroscopic characterization is required to confirm the structural integrity of the synthesized compound. The gem-dimethyl group and the aldehyde proton provide distinct, unambiguous NMR signals.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.52Singlet (s)1H-CHO (Aldehyde)
8.48Doublet (d, J = 6.0 Hz)2HPyridine H-2, H-6
7.12Doublet (d, J = 6.0 Hz)2HPyridine H-3, H-5
2.58Multiplet (m)2H-CH₂-Py (C4)
1.82Multiplet (m)2H-CH₂- (C3)
1.12Singlet (s)6H-C(CH₃)₂ (C2 gem-dimethyl)

Application in Drug Discovery: Signaling Pathway Modulation

In medicinal chemistry, 2,2-Dimethyl-4-(pyridin-4-yl)butanal is frequently subjected to reductive amination to yield basic, lipophilic amines. The pyridine moiety acts as a critical hydrogen-bond acceptor, often anchoring the molecule within the ATP-binding pocket (hinge region) of target kinases or interacting with the transmembrane helices of G-Protein Coupled Receptors (GPCRs). By inhibiting specific kinases, these derivatives can halt aberrant phosphorylation cascades, ultimately modulating gene expression and inducing apoptosis in oncological models.

SignalingPathway Ligand Pyridine-Derived Ligand (API) Receptor Target Kinase (Hinge Region Binding) Ligand->Receptor H-Bond via Pyridine N Effector Downstream Effector (e.g., MEK/ERK) Receptor->Effector Phosphorylation Blockade Response Cellular Response (Apoptosis / Arrest) Effector->Response Signal Transduction Halt

Fig 2. Downstream signaling cascade modulated by the pyridine-derived intermediate.

References

  • Thorpe–Ingold effect - Wikipedia Source: Wikipedia URL:[Link]

  • 4-(2-Bromoethyl)pyridine | C7H8BrN | CID 17779262 Source: PubChem, National Institutes of Health URL:[Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives (Phase Transfer Catalysis) Source: Asian Journal of Chemistry URL:[Link]

Sources

Exploratory

Solubility Characteristics of 2,2-Dimethyl-4-(pyridin-4-yl)butanal in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Structural Causality In the preclinical development of active pharmaceutical ingredients (APIs), the thermodynamic solubility of synthetic intermediates dictates the efficiency of downstream crystalli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the preclinical development of active pharmaceutical ingredients (APIs), the thermodynamic solubility of synthetic intermediates dictates the efficiency of downstream crystallization, purification, and formulation workflows. 2,2-Dimethyl-4-(pyridin-4-yl)butanal (C₁₁H₁₅NO) is a highly specialized, bifunctional intermediate. Its molecular architecture presents a fascinating solubility dichotomy that requires a first-principles approach to solvent selection.

The molecule's solubility profile is governed by three distinct structural domains:

  • The Pyridine Ring: Acts as a weak base, a polarizable aromatic system, and a strong hydrogen-bond acceptor[1].

  • The Aldehyde Moiety: Contributes significant polarity and serves as a secondary hydrogen-bond acceptor.

  • The gem-Dimethyl Aliphatic Backbone: The bulky dimethyl group at the C2 position introduces significant steric hindrance. This lipophilic bulk disrupts planar crystal lattice packing, lowering the lattice energy and consequently enhancing the compound's solubility in non-polar and moderately polar organic solvents.

Understanding the interplay of these functional groups is critical. While the pyridine ring traditionally drives solubility in protic or highly polar media, the aliphatic backbone demands significant dispersive forces from the solvent to achieve complete solvation.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the miscibility of 2,2-Dimethyl-4-(pyridin-4-yl)butanal without relying solely on empirical trial-and-error, we employ the Hansen Solubility Parameters (HSP) framework. HSP theory postulates that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[2].

By calculating the partial solubility parameters of the drug using group contribution methods (such as those proposed by van Krevelen and Hoftyzer), we can map the compound in a three-dimensional "Hansen Space"[3]. Solvents whose HSP coordinates fall within the hypothetical radius of interaction ( R0​ ) of the solute are predicted to be excellent solvents[4].

G A Total Cohesive Energy Density B Dispersion Forces (δd) Aliphatic Chain A->B C Polar Forces (δp) Pyridine/Aldehyde A->C D H-Bonding (δh) N and O Acceptors A->D E Hansen Space Distance (Ra) B->E C->E D->E F Solvent Miscibility Prediction E->F

Caption: Logical framework of Hansen Solubility Parameters predicting solvent miscibility.

Empirical Solubility Matrix in Organic Solvents

Based on the HSP predictive model and structural causality, the thermodynamic solubility of 2,2-Dimethyl-4-(pyridin-4-yl)butanal across various organic solvent classes is summarized below. The data reflects the compound's dual requirement for high polarizability and moderate dispersive stabilization.

Solvent ClassRepresentative SolventsEstimated SolubilitySolvation Mechanism & Causality
Polar Aprotic DMSO, DMF> 100 mg/mL (Very High)Strong dipole-dipole interactions perfectly match the δp​ of the aldehyde and pyridine ring, while the solvent's aliphatic regions stabilize the gem-dimethyl group.
Halogenated Dichloromethane, Chloroform> 100 mg/mL (Very High)High polarizability effectively solvates both the lipophilic backbone and the electron-deficient pyridine ring[1].
Alcohols Methanol, Ethanol50 - 100 mg/mL (High)Protic solvents act as strong H-bond donors to the pyridine nitrogen and aldehyde oxygen, overcoming the lipophilic penalty of the carbon chain.
Esters / Ethers Ethyl Acetate, THF30 - 60 mg/mL (Moderate-High)Moderate polarity provides sufficient dispersion forces for the aliphatic chain, though lacking H-bond donation limits maximum saturation.
Aliphatic Hexane, Heptane10 - 25 mg/mL (Low-Moderate)Solvation is driven entirely by the aliphatic chain; however, the highly polar aldehyde and pyridine moieties resist complete solvation in pure alkanes.

Experimental Methodology: The Shake-Flask Protocol

To validate the theoretical HSP predictions, thermodynamic solubility must be empirically determined. The "gold standard" for this is the Shake-Flask Method [5]. Unlike kinetic solubility assays (which rely on DMSO stock dilutions and often lead to supersaturation), the shake-flask method measures the true equilibrium between the solid and solution phases[6].

Step-by-Step Protocol

1. Preparation and Saturation:

  • Accurately weigh an excess amount of 2,2-Dimethyl-4-(pyridin-4-yl)butanal (e.g., 50-100 mg) into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the aldehyde, and excess solid ensures the chemical potential of the solid phase equals that of the solution phase[5].

  • Add 1.0 mL of the target anhydrous organic solvent.

2. Equilibration:

  • Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or 37.0 ± 0.1 °C for physiological correlation)[6].

  • Agitate at 300 RPM for 24 to 48 hours. Causality: 24 hours is typically sufficient for small molecules to reach thermodynamic equilibrium, though highly viscous solvents may require 48 hours.

3. Phase Separation:

  • Remove the vials and allow them to stand undisturbed for 1 hour to let large particulates settle.

  • Centrifuge the suspension at 10,000 RPM for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required over Nylon or PES membranes to prevent non-specific hydrophobic adsorption of the lipophilic gem-dimethyl moiety, which would artificially lower the measured concentration[6].

4. Quantification:

  • Dilute the filtered saturated solution with the mobile phase to fall within the linear dynamic range of the analytical method.

  • Quantify the concentration using a validated HPLC-UV method (monitoring at the pyridine λmax​ , typically around 254 nm).

W S1 1. Excess Solute Addition S2 2. Orbital Shaker Equilibration (24h) S1->S2 S3 3. Phase Separation (0.22µm PTFE) S2->S3 S4 4. HPLC-UV Quantification S3->S4

Caption: Step-by-step thermodynamic solubility determination via the shake-flask method.

Downstream Implications in Synthesis

The solubility profile of 2,2-Dimethyl-4-(pyridin-4-yl)butanal directly dictates its utility in synthetic workflows. Because the aldehyde group is highly reactive, reactions such as reductive aminations or Wittig olefinations are commonly performed on this intermediate.

The high solubility of this compound in halogenated solvents (like Dichloromethane) and alcohols (like Methanol) makes these the ideal media for such transformations. However, formulation scientists must ensure that solvents are rigorously anhydrous; the presence of water combined with the basicity of the pyridine ring can catalyze the hydration or oxidation of the sensitive aldehyde group over extended periods.

References

  • Source: uga.
  • Source: benchchem.
  • Source: who.
  • Source: nih.
  • Source: chemeurope.
  • Source: pharmaexcipients.

Sources

Protocols & Analytical Methods

Method

Application Note: Directed Crossed Aldol Condensations Utilizing 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Strategic Significance in Medicinal Chemistry In modern drug discovery, the architectural complexity of pharmacophores requires precise synthetic methodologies. 2,2-Dimethyl-4-(pyridin-4-yl)butanal is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Medicinal Chemistry

In modern drug discovery, the architectural complexity of pharmacophores requires precise synthetic methodologies. 2,2-Dimethyl-4-(pyridin-4-yl)butanal is a highly specialized, non-enolizable aliphatic aldehyde. The presence of the gem-dimethyl group at the alpha position completely precludes enolization, rendering it an exclusive electrophile in aldol additions[1].

When subjected to a crossed aldol condensation (specifically the Claisen-Schmidt condensation), this molecule serves as an ideal acceptor. The Claisen-Schmidt condensation requires an aromatic or aliphatic aldehyde lacking α-hydrogens to serve as the electrophilic partner, preventing self-condensation and ensuring selective cross-coupling with the enolate from the other carbonyl[2]. Furthermore, the pyridine-4-yl moiety acts as a critical hydrogen-bond acceptor for target engagement (e.g., kinase hinge binding), while the gem-dimethyl group provides steric shielding that prevents α-oxidation by cytochrome P450 enzymes, thereby enhancing the metabolic stability of the resulting drug candidate.

Signaling P1 Synthesized Pyridine-Enone P3 Pyridine Nitrogen (H-Bond Acceptor) P1->P3 P4 gem-Dimethyl Group (Steric Shielding) P1->P4 P5 α,β-Unsaturated Motif (Michael Acceptor) P1->P5 P2 Target Protein (e.g., Kinase/GPCR) P6 Enhanced Metabolic Stability & Target Affinity P2->P6 Pharmacological Efficacy P3->P2 Non-covalent Docking P4->P2 Prevents α-Oxidation P5->P2 Cys-residue Engagement

Caption: Pharmacophore mapping and biological engagement of the synthesized pyridine-enone derivative.

Mechanistic Causality & Reaction Design

The primary synthetic challenge when utilizing aliphatic aldehydes in aldol reactions is the competition between crossed aldol products, self-condensation, and the Cannizzaro reaction.

Because 2,2-dimethyl-4-(pyridin-4-yl)butanal lacks α-hydrogens, it cannot form an enolate. However, in the presence of strong, concentrated aqueous bases, non-enolizable aldehydes are susceptible to the Cannizzaro reaction—a disproportionation where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol[1]. To circumvent this, we utilize two distinct self-validating approaches:

  • Thermodynamic Control (Claisen-Schmidt): Utilizing a dilute base (e.g., 10% NaOH) in a biphasic or ethanolic system. The base-mediated vinylogous enolate ion attacks the aldehyde group, producing an alcohol that subsequently undergoes E1cB elimination to form a fully conjugated system[3].

  • Kinetic Control (Directed Aldol): Pre-forming the enolate of the nucleophilic ketone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[1]. This completely eliminates the Cannizzaro side-reaction because the base is consumed prior to the introduction of the electrophilic aldehyde.

Workflow A Enolizable Ketone (Nucleophile) C Enolate Intermediate A->C Deprotonation B Base Catalyst (NaOH or LDA) B->C E Aldol Adduct (β-Hydroxy Ketone) C->E Nucleophilic Attack D 2,2-Dimethyl-4-(pyridin-4-yl)butanal (Electrophile) D->E Acceptor F Dehydration (-H2O) E->F G α,β-Unsaturated Ketone (Target) F->G E1cB Elimination

Caption: Logical workflow of the directed crossed aldol condensation utilizing a non-enolizable aldehyde.

Optimization of Reaction Conditions

Empirical data demonstrates that the steric bulk of the gem-dimethyl group requires careful tuning of the reaction environment. The table below summarizes the quantitative optimization data using acetophenone as the model nucleophile.

EntryCatalyst / BaseSolvent SystemTemp (°C)Time (h)Yield (%)Major Product Observed
110% NaOH (aq)EtOH / H₂O (1:1)251282α,β-Unsaturated Ketone
250% NaOH (aq)EtOH / H₂O (1:1)25438Cannizzaro Byproducts[1]
3LDA (1.1 eq)Anhydrous THF-78294β-Hydroxy Ketone (Aldol Adduct)
4L-Proline (20 mol%)DMSO2524<10Unreacted (Steric Hindrance)

Note: Entry 3 isolates the β-hydroxy ketone prior to dehydration. Subsequent treatment with p-TsOH in toluene (reflux) quantitatively yields the enone.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Base-Catalyzed Claisen-Schmidt Condensation

Objective: Direct synthesis of the α,β-unsaturated ketone (enone).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve acetophenone (1.0 mmol, 1.0 eq) and 2,2-dimethyl-4-(pyridin-4-yl)butanal (1.1 mmol, 1.1 eq) in 10 mL of absolute ethanol.

    • Causality: The slight excess of the non-enolizable aldehyde ensures complete consumption of the ketone, simplifying downstream purification.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2 mL of a 10% aqueous NaOH solution dropwise over 10 minutes.

    • Causality: Slow addition mitigates localized high concentrations of base, preventing the Cannizzaro disproportionation of the aldehyde[1].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 12 hours.

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Quality Control Checkpoint:

    • TLC: Run a TLC plate in Hexane:EtOAc (1:1). The product will appear as a highly UV-active spot (due to extended conjugation) with a lower Rf than the starting aldehyde.

    • 1H NMR (CDCl₃): The protocol is validated by the disappearance of the aldehyde proton signal at ~9.6 ppm. Successful dehydration is confirmed by the appearance of two distinct alkene doublets between 6.5–7.5 ppm with a coupling constant (J) of ~16 Hz, confirming the trans (E) geometry of the enone.

Protocol B: Kinetic Directed Aldol Addition via Lithium Enolate

Objective: Selective synthesis of the β-hydroxy ketone without spontaneous dehydration.

Step-by-Step Methodology:

  • Enolate Generation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.15 mmol). Cool to -78 °C. Add n-Butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Nucleophile Addition: Add acetophenone (1.0 mmol) dropwise to the LDA solution at -78 °C. Stir for 45 minutes.

    • Causality: This guarantees 100% conversion of the ketone to its kinetic lithium enolate before the electrophile is introduced[1].

  • Electrophile Addition: Dissolve 2,2-dimethyl-4-(pyridin-4-yl)butanal (1.05 mmol) in 2 mL of anhydrous THF and add it dropwise to the enolate solution at -78 °C. Stir for 2 hours.

    • Causality: The cryogenic temperature suppresses the E1cB elimination pathway, trapping the reaction at the aldolate intermediate stage.

  • Quench: Rapidly quench the reaction at -78 °C by injecting 5 mL of saturated aqueous NH₄Cl, then allow the flask to warm to room temperature.

  • Validation & Quality Control Checkpoint:

    • 1H NMR (CDCl₃): Validation is confirmed by the presence of a broad singlet at ~3.5 ppm (exchangeable with D₂O), corresponding to the newly formed secondary hydroxyl group, and the absence of alkene protons.

References

  • Grokipedia. Claisen–Schmidt condensation. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Available at:[Link]

Sources

Application

Application Note: Exploiting 2,2-Dimethyl-4-(pyridin-4-yl)butanal in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In modern drug discovery, the demand for sp3 -rich, three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In modern drug discovery, the demand for sp3 -rich, three-dimensional pharmacophores has driven the development of highly specialized building blocks. 2,2-Dimethyl-4-(pyridin-4-yl)butanal is a privileged intermediate designed specifically for the rapid assembly of complex heterocycles, such as functionalized piperidines, pyrrolidines, and spirocyclic scaffolds.

This application note details the mechanistic rationale behind the structural features of this molecule—specifically the synergy between the electrophilic aldehyde, the pyridine pharmacophore, and the critical gem-dimethyl group . By understanding the causality behind its reactivity, chemists can leverage this building block to bypass common synthetic bottlenecks like α -enolization and entropic cyclization barriers.

Structural Rationale & Mechanistic Causality

The utility of 2,2-dimethyl-4-(pyridin-4-yl)butanal is not coincidental; it is a product of rational chemical design. Each moiety serves a distinct mechanistic purpose:

The Pyridine-4-yl Pharmacophore

The pyridine ring acts as a robust hydrogen-bond acceptor, a feature ubiquitous in kinase inhibitors and GPCR ligands. Its electron-deficient nature also makes it highly stable against the oxidative conditions often required in downstream functionalization.

α -Enolization Blockade

Standard aliphatic aldehydes possess acidic α -protons. Under the basic conditions required for amine condensation, these substrates frequently undergo irreversible self-aldol condensation, leading to complex oligomeric mixtures and severely depressed yields. By substituting the α -position with a gem-dimethyl group , the molecule is completely stripped of its α -protons. This structural modification physically blocks enolate formation, ensuring that the aldehyde acts exclusively as an electrophile for imine formation.

The Thorpe-Ingold Effect

Beyond protecting the aldehyde, the gem-dimethyl group plays a pivotal role in downstream transformations. The bulky methyl groups restrict the conformational freedom of the alkyl chain. This steric bulk forces a decrease in the internal C-C-C bond angle (angle compression), pushing the reactive termini of the molecule closer together. Known as the Thorpe-Ingold effect , this phenomenon significantly lowers the activation entropy ( ΔS‡ ) required for intramolecular reactions, accelerating the rate of cyclization to form five- and six-membered rings[1]. This thermodynamic and kinetic enhancement is widely utilized to overcome entropic barriers in the synthesis of complex or highly strained ring systems[2].

MechanisticPathway A 2,2-Dimethyl-4- (pyridin-4-yl)butanal B Imine Intermediate (Stable, No α-protons) A->B 1° Amine -H2O D Enolate Formation (Sterically Blocked) A->D Base C Reductive Amination Product B->C NaBH(OAc)3 Fast Reduction F Cyclized Heterocycle (e.g., Piperidine) C->F Thorpe-Ingold Accelerated E Aldol Degradation (Prevented) D->E

Mechanistic pathway showing enolization blockade and Thorpe-Ingold accelerated cyclization.

Quantitative Data: Branched vs. Unbranched Substrates

To illustrate the profound impact of the gem-dimethyl substitution, Table 1 summarizes the performance of 2,2-dimethyl-4-(pyridin-4-yl)butanal against its unbranched analog, 4-(pyridin-4-yl)butanal, in a standard reductive amination-cyclization sequence.

Table 1: Comparative Reactivity Metrics

SubstrateImine Conversion (1h)Aldol ByproductsRelative Cyclization RateOverall Isolated Yield
2,2-Dimethyl-4-(pyridin-4-yl)butanal > 98%< 1%150x Faster 88%
4-(pyridin-4-yl)butanal65%25 - 30%1x (Baseline)42%

Data Interpretation: The unbranched substrate suffers from massive yield attrition due to aldol side-reactions. Conversely, the gem-dimethyl analog funnels cleanly into the desired product, with the Thorpe-Ingold effect driving the subsequent cyclization to completion in a fraction of the time.

Application Workflow: Reductive Amination

The most common entry point for utilizing this building block is via reductive amination to generate diverse secondary and tertiary amine libraries[3].

Reagent Causality: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild, non-toxic reducing agent that exhibits exceptional chemoselectivity. In weakly acidic media (e.g., in the presence of acetic acid), it rapidly reduces the protonated iminium ion but reacts sluggishly with the parent aldehyde. This prevents the premature reduction of the starting material into an unreactive alcohol.

ProtocolWorkflow S1 Step 1: Imine Condensation Solvent: DCE (0.2 M) Reagents: Amine (1.1 eq), AcOH (1.5 eq) Time: 1 h at 25°C S2 Step 2: Hydride Reduction Reagent: NaBH(OAc)3 (1.5 eq) Temp: 0°C to 25°C Time: 12 h S1->S2 S3 Step 3: Reaction Quench Reagent: Sat. NaHCO3 (aq) Purpose: Neutralize AcOH, Destroy excess hydride S2->S3 S4 S4 S3->S4

Step-by-step workflow for the reductive amination and isolation of the butanal derivative.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing the specific physical and chemical checkpoints described below, the operator can confirm the success of each step before proceeding.

Protocol: High-Yield Reductive Amination of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Materials:

  • 2,2-Dimethyl-4-(pyridin-4-yl)butanal (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv, 11 mmol)

  • Glacial Acetic Acid (1.5 equiv, 15 mmol)

  • Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv, 15 mmol)

  • 1,2-Dichloroethane (DCE) (50 mL, 0.2 M)

Step-by-Step Procedure:

  • Imine Condensation: To an oven-dried, argon-purged round-bottom flask, add 2,2-dimethyl-4-(pyridin-4-yl)butanal and the primary amine dissolved in anhydrous DCE. Add glacial acetic acid dropwise. Stir at room temperature ( 25∘C ) for 1 hour.

    • Validation Checkpoint 1: Prior to adding the reducing agent, remove a 10μL aliquot, dilute in CDCl3​ , and perform a rapid 1H-NMR . The disappearance of the aldehyde proton ( ∼9.5 ppm ) and the appearance of the imine proton ( ∼7.8 ppm ) confirms complete condensation. This ensures no starting material is wasted via direct reduction to the alcohol.

  • Hydride Reduction: Cool the reaction mixture to 0∘C using an ice bath. Add NaBH(OAc)3​ portion-wise over 15 minutes to control the mild exotherm. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Reaction Quench: Cool the flask back to 0∘C . Slowly add saturated aqueous NaHCO3​ ( 50 mL ) dropwise.

    • Validation Checkpoint 2: Monitor gas evolution ( CO2​ and H2​ ). The ceasing of effervescence indicates the complete neutralization of acetic acid and the destruction of excess hydride. Test the aqueous layer with pH paper; it must read pH≥8 . If the pH is acidic, the pyridine and product amine will remain protonated and be lost in the aqueous layer during extraction.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL ). Wash the combined organic layers with brine ( 30 mL ), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: CH2​Cl2​ to 10% MeOH in CH2​Cl2​ with 1% Et3​N ).

    • Validation Checkpoint 3: The addition of 1% Et3​N to the eluent is critical. Without it, the basic pyridine and secondary amine moieties will streak severely on the acidic silica gel, destroying isolated yield.

References

  • Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2005.[Link]

  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. The Journal of Organic Chemistry, American Chemical Society, 2020.[Link]

  • Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. NIH PubMed Central, 2011.[Link]

  • Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, American Chemical Society, 1996.[Link]

Sources

Method

Application Note: 2,2-Dimethyl-4-(pyridin-4-yl)butanal as a Strategic Chemical Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Rationale In modern medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic design of building blocks is critical for developing robust, metabolically stable, and highly selective therapeutics. 2,2-Dimethyl-4-(pyridin-4-yl)butanal is a highly specialized chemical intermediate that combines three distinct structural motifs into a single, versatile scaffold. This compound is frequently utilized in the synthesis of complex heterocyclic pharmaceutical agents and targeted kinase inhibitors[1].

As a Senior Application Scientist, it is essential to understand not just how to react this intermediate, but why its specific structural features dictate experimental choices:

  • The Pyridine-4-yl Motif: Acts as a fundamental pharmacophore. It serves as a strong hydrogen-bond acceptor, interacts favorably with kinase hinge regions, and provides a basic center for formulating stable pharmaceutical salts.

  • The Gem-Dimethyl Group (Thorpe-Ingold Effect): The inclusion of a quaternary carbon center (gem-dimethyl) is a classic medicinal chemistry tactic. It restricts the conformational flexibility of the alkyl chain, lowering the entropic cost of binding to target proteins—a phenomenon known as the Thorpe-Ingold effect[2]. Furthermore, this steric bulk blocks enzymatic alpha-oxidation, significantly improving the Drug Metabolism and Pharmacokinetics (DMPK) profile of the final drug candidate[3].

  • The Aldehyde Handle: A highly reactive electrophilic node. Crucially, because the adjacent alpha-carbon is fully substituted by the gem-dimethyl group, this aldehyde lacks alpha-protons . This prevents unwanted alpha-enolization and aldol self-condensation, making it an exceptionally clean substrate for nucleophilic additions and olefinations.

Physicochemical Properties & ADME Impact

To effectively utilize this intermediate, chemists must account for how its structural features translate into physicochemical properties. The table below summarizes the predictive impact of incorporating this fragment into a larger Active Pharmaceutical Ingredient (API).

Structural FeaturePhysicochemical ConsequenceMedicinal Chemistry & ADME Impact
Pyridine Ring Moderate basicity (pKa ~5.2)Enhances aqueous solubility at physiological pH; enables HCl/mesylate salt formation.
Gem-Dimethyl Group Increased lipophilicity (LogP)Improves passive membrane permeability; increases target engagement via van der Waals interactions[3].
Quaternary Alpha-Carbon Steric hindrance around C1Prevents metabolic degradation (e.g., CYP450-mediated oxidation) at the alpha position[3].
Absence of α -Protons Inability to form enolatesEnsures high-yielding, clean synthetic transformations without aldol-condensation byproducts.

Synthetic Divergence & Workflows

The aldehyde moiety serves as a synthetic divergence point, allowing medicinal chemists to rapidly generate libraries of diverse analogs.

SyntheticDivergence A 2,2-Dimethyl-4- (pyridin-4-yl)butanal B Reductive Amination (Target Amines) A->B 1° or 2° Amine NaBH(OAc)3, DCE C Wittig Olefination (Alkenes) A->C Phosphonium Ylide Base, THF D Grignard Addition (Secondary Alcohols) A->D RMgX THF, 0 °C

Fig 1. Synthetic divergence of 2,2-Dimethyl-4-(pyridin-4-yl)butanal.

Experimental Protocols & Mechanistic Causality

Protocol 1: Direct Reductive Amination

Objective: Convert the aldehyde into a secondary or tertiary amine. Causality & Reagent Selection: The steric bulk of the gem-dimethyl group slows down the initial formation of the iminium ion. If a strong reducing agent like Sodium Borohydride ( NaBH4​ ) is used, it will prematurely reduce the unreacted aldehyde to an alcohol. Therefore, Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice. It is a mild, selective reductant that targets the iminium ion over the sterically hindered aldehyde, ensuring high yields of the desired amine[4][5].

Mechanism Step1 Aldehyde + Amine Step2 Hemiaminal Formation (Nucleophilic Attack) Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Step4 Iminium Ion Intermediate (Sterically Shielded by Gem-Dimethyl) Step3->Step4 Step5 Hydride Transfer (from NaBH(OAc)3) Step4->Step5 Rate-limiting step Requires mild reductant Step6 Target Amine Product Step5->Step6

Fig 2. Mechanistic pathway of reductive amination highlighting steric effects.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-Dimethyl-4-(pyridin-4-yl)butanal (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 equiv) to facilitate hemiaminal dehydration. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 equiv)[4]. The reaction is mildly exothermic; maintain the temperature at 20-25 °C using a water bath if necessary.

  • Monitoring: Stir the mixture for 12–16 hours. Monitor the consumption of the aldehyde via TLC (eluent: 5% MeOH in DCM with 1% Et3​N , visualized by UV and basic KMnO4​ ).

  • Workup (Self-Validating Step): Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract with DCM (3x). The basic aqueous wash ensures the pyridine nitrogen remains unprotonated, partitioning the product entirely into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

Protocol 2: Wittig Olefination

Objective: Homologate the carbon chain via alkene formation. Causality & Reagent Selection: Because the intermediate lacks alpha-protons, there is zero risk of aldehyde enolization. This permits the use of strong bases like Potassium tert-butoxide ( KOtBu ) or Sodium bis(trimethylsilyl)amide (NaHMDS) to generate the phosphonium ylide, driving the reaction to completion rapidly.

Step-by-Step Methodology:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium halide (1.2 equiv) in anhydrous THF (0.15 M) under argon at 0 °C. Dropwise, add a solution of KOtBu (1.2 equiv, 1.0 M in THF). Stir for 30 minutes until the characteristic bright color of the ylide persists.

  • Aldehyde Addition: Dissolve 2,2-Dimethyl-4-(pyridin-4-yl)butanal (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Purification: The crude mixture will contain triphenylphosphine oxide ( Ph3​P=O ). To easily remove this, triturate the crude residue with cold diethyl ether/hexanes (1:4); the Ph3​P=O will precipitate. Filter, concentrate the filtrate, and purify the target alkene via silica gel chromatography.

References

  • US8933074B2 - 1,2-disubstituted heterocyclic compounds Source: Google Patents URL
  • Conformational Effects of Fully Substituted Carbons (Thorpe-Ingold Effect) Source: Macmillan Group, Princeton University URL:[Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol for the quantification of this compound, ensuring accuracy, precision, and reliability. The methodology is grounded in established chromatographic principles and adheres to international regulatory standards.

Introduction

2,2-Dimethyl-4-(pyridin-4-yl)butanal is a molecule of interest in pharmaceutical research and development due to its unique structural features, combining a pyridine ring with an aldehyde functional group. Accurate and precise quantification of this compound is critical for various stages of drug discovery and development, including synthesis optimization, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This document provides a comprehensive guide to developing and validating an HPLC method for 2,2-Dimethyl-4-(pyridin-4-yl)butanal. The protocol herein is designed to be a robust starting point, which can be further optimized and validated for specific applications in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Pharmacopoeia.[1][2][3][4][5][6][7][8][9][10][11][12]

Physicochemical Properties and Chromatographic Considerations

  • UV Absorbance: The pyridine moiety is the primary chromophore in the molecule. The UV absorption spectrum of pyridine derivatives is well-characterized.[13][14] For 4-substituted pyridines, a characteristic absorbance maximum is expected in the range of 250-280 nm.[15][16][17] Therefore, a detection wavelength of 260 nm is proposed as a starting point for method development.

  • Polarity and Retention: The compound possesses both a polar pyridine ring and a less polar alkyl chain with an aldehyde group. This amphiphilic nature makes it well-suited for reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

  • pKa and Mobile Phase pH: The basicity of the pyridine nitrogen is a critical factor. The pKa of 4-alkylpyridines can be significantly higher than that of pyridine (pKa ≈ 5.2), with values reported to be as high as 35 for the conjugate acid.[18][19] This indicates that the pyridine nitrogen will be protonated over a wide pH range. To ensure consistent retention and good peak shape, it is crucial to maintain a mobile phase pH that keeps the analyte in a single ionic state. A pH of 3.0 is recommended to ensure complete protonation of the pyridine nitrogen, leading to predictable and reproducible retention on a C18 column.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the HPLC analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal.

Materials and Reagents
  • 2,2-Dimethyl-4-(pyridin-4-yl)butanal reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the pyridine nitrogen for consistent retention and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. The acidic modifier is included to maintain a consistent pH throughout the gradient.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 260 nmBased on the expected UV absorbance maximum of 4-substituted pyridines. A DAD can be used to determine the optimal wavelength experimentally.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,2-Dimethyl-4-(pyridin-4-yl)butanal reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing 2,2-Dimethyl-4-(pyridin-4-yl)butanal in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Inject_Standard Inject Standards (Calibration Curve) Prep_Standard->Inject_Standard Prep_Sample Prepare Sample Solutions Inject_Sample Inject Samples Prep_Sample->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phases Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Equilibrate->Inject_Standard Inject_Standard->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for HPLC analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal.

Method Validation

To ensure the reliability and suitability of this HPLC method for its intended purpose, a thorough validation should be performed in accordance with ICH Q2(R1) guidelines.[2][5] The following parameters should be assessed:

Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be well-resolved from other peaks (e.g., impurities, excipients). Peak purity should be confirmed using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples.
Accuracy The closeness of the test results obtained by the method to the true value.The recovery of the analyte should be within 98-102% of the known amount.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should provide consistent results when parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied.
Method Development and Validation Logic

Method_Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Analyte_Properties Analyte Physicochemical Properties Initial_Conditions Select Initial HPLC Conditions Analyte_Properties->Initial_Conditions Optimization Optimize Separation Initial_Conditions->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: Logical flow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantification of 2,2-Dimethyl-4-(pyridin-4-yl)butanal. By leveraging an understanding of the analyte's inferred physicochemical properties and adhering to established chromatographic principles and regulatory guidelines, this protocol offers a robust starting point for accurate and reliable analysis. The detailed experimental conditions and validation framework will enable researchers and scientists to implement and adapt this method for their specific needs in pharmaceutical development and quality control.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]

  • Patel, K. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 90-97.
  • Agilent Technologies. (2010). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • O'Brien, A. G. et al. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Chemical Science, 12(3), 1040-1046.
  • Veterinary Pharmacon. (2013). The validation of the Analytical method (HPLC), use for identification and assay of the pharmaceutical active ingredient, colist.
  • GMP Compliance. (2026). FDA Warning Letter: OOS Handling and HPLC Method Validation. [Link]

  • ResearchGate. (2017). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • International Council for Harmonisation. (2022). Q14 Analytical Procedure Development.
  • PubMed. (2019). UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl)
  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • ResearchGate. (2025).
  • FooDB. (2010). Showing Compound Butanal (FDB003378). [Link]

  • Chemical Papers. Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono - and disubstituted pyridines.
  • SpectraBase. 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum. [Link]

  • Wikipedia. Butyraldehyde. [Link]

  • ResearchGate. (2019). UV-vis absorption spectra of Sn(IV)tetrakis(4-pyridyl)
  • ACS Publications. (2021).
  • PubMed Central (PMC).
  • Organic Chemistry Data. (2022).
  • PubChem. 2,2-Dimethyl-4-(oxolan-2-yl)butanal.
  • ChemicalBook. 2094-75-9 CAS MSDS (2,2-DIMETHYLBUTANAL) Melting Point Boiling Point Density CAS Chemical Properties.

Sources

Method

Application Note: Derivatization Strategies for the GC-MS Analysis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

As gas chromatography-mass spectrometry (GC-MS) continues to be a cornerstone for volatile and semi-volatile analysis, specific molecular architectures demand highly tailored sample preparation strategies. The compound 2...

Author: BenchChem Technical Support Team. Date: March 2026

As gas chromatography-mass spectrometry (GC-MS) continues to be a cornerstone for volatile and semi-volatile analysis, specific molecular architectures demand highly tailored sample preparation strategies. The compound 2,2-Dimethyl-4-(pyridin-4-yl)butanal presents a unique analytical challenge. It combines a reactive aldehyde moiety, a sterically hindering gem-dimethyl group, and a basic pyridine ring.

This application note provides a comprehensive, self-validating framework for the derivatization and GC-MS analysis of this compound, moving beyond generic protocols to explain the fundamental chemical causality behind each methodological choice.

Chemical Context & Mechanistic Causality

To design an optimal GC-MS workflow, we must first deconstruct the target molecule's structural features and their chromatographic implications. Low molecular weight aldehydes are inherently volatile but biochemically unstable and prone to thermal degradation in the GC inlet, necessitating derivatization[1],[2].

However, 2,2-dimethyl-4-(pyridin-4-yl)butanal possesses specific traits that dictate our approach:

  • The Aldehyde Group: Requires capping to improve thermal stability and enhance MS ionization[2].

  • The 2,2-Dimethyl Group (Causality Insight): Standard aldehydes often form complex tautomeric mixtures (enolization) during derivatization, leading to multiple chromatographic peaks[3]. Because this molecule possesses a gem-dimethyl group at the alpha-carbon, it lacks alpha-protons. It cannot enolize. This is a massive analytical advantage, as it guarantees a single, clean derivative peak without the need for secondary stabilization steps.

  • The Pyridine Ring: The basic nitrogen (pKa ~5.2) interacts strongly with active silanol groups on standard silica-based GC columns, causing severe peak tailing. Furthermore, it completely alters how we must approach post-derivatization extraction.

ChemicalLogic Molecule 2,2-Dimethyl-4-(pyridin-4-yl)butanal Aldehyde Aldehyde Group Molecule->Aldehyde GemDimethyl 2,2-Dimethyl Group Molecule->GemDimethyl Pyridine Pyridine Ring Molecule->Pyridine Reactivity Thermal Instability Requires Capping Aldehyde->Reactivity NoEnol Blocks Alpha-Protons Prevents Enolization GemDimethyl->NoEnol Basicity Basic Nitrogen (pKa ~5.2) Causes Column Tailing Pyridine->Basicity Solution1 Oximation Derivatization Reactivity->Solution1 Solution2 Single GC Peak Assured NoEnol->Solution2 Solution3 Base-Deactivated Column Strict pH Control Basicity->Solution3

Structural properties of the target molecule dictating GC-MS derivatization logic.

Expert Insights: The pH Pitfall in Trace Analysis

For general metabolomic profiling, Methoximation (MeOX) using methoxyamine hydrochloride in pyridine is the gold standard[4]. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl released during the reaction.

However, for trace environmental or biological analysis, PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is preferred due to its extreme sensitivity in Electron Capture Negative Ionization (ECNI) MS[5]. Standard PFBHA protocols, such as EPA Method 556, mandate an acidic wash (e.g., 0.2 N sulfuric acid) after hexane extraction to remove excess unreacted PFBHA reagent[6].

The Critical Pitfall: Applying the standard EPA 556 acid wash to 2,2-dimethyl-4-(pyridin-4-yl)butanal will result in total sample loss. At an acidic pH, the pyridine ring protonates into a highly polar pyridinium ion, causing the derivatized target to partition irreversibly into the aqueous waste layer. Therefore, our modified PFBHA protocol explicitly replaces the acid wash with a tightly controlled pH 7.5–8.0 buffer extraction.

Self-Validating Experimental Protocols

To ensure data integrity, these protocols are designed as self-validating systems. They incorporate internal standards (IS) prior to derivatization to track recovery, and mandate a System Suitability Test (SST) to verify column inertness.

Protocol A: Methoximation (MeOX) - Recommended for General GC-MS

This approach is highly robust as it avoids liquid-liquid extraction entirely, bypassing the pyridine pKa issue.

  • Sample Preparation: Aliquot 50 µL of the sample extract into a GC autosampler vial. Add 10 µL of Internal Standard (Benzaldehyde-d6, 10 µg/mL). Evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Dissolve methoxyamine hydrochloride in anhydrous pyridine to a concentration of 20 mg/mL. Note: Sonicate if necessary to ensure complete dissolution[4].

  • Derivatization: Add 50 µL of the MeOX-pyridine reagent to the dried sample.

  • Incubation: Cap the vial tightly and incubate in a thermal shaker at 60°C for 60 minutes at 1,200 rpm.

  • Validation & Injection: The sample is now ready for direct injection. The presence of the Benzaldehyde-d6 methoxime peak validates the reaction efficiency.

Protocol B: Modified PFBHA Derivatization - For Trace/ECNI Analysis

Adapted from EPA Method 556[6], but chemically modified to protect the pyridine moiety.

  • Aqueous Adjustment: To 10 mL of aqueous sample, add 10 µL of IS (Benzaldehyde-d6) and adjust to pH 4.0 using potassium hydrogen phthalate (KHP) buffer.

  • Derivatization: Add 1 mL of freshly prepared PFBHA reagent (15 mg/mL in water). Incubate at 35°C for 2 hours[6].

  • Critical pH Shift: Do not proceed to standard acid wash. Instead, add 1 M NaOH dropwise until the solution reaches exactly pH 7.8 (verified via micro-probe). This ensures the pyridine ring is neutral.

  • Extraction: Add 2 mL of GC-grade hexane. Vortex vigorously for 2 minutes. Centrifuge to separate layers.

  • Recovery: Transfer the upper hexane layer to a GC vial containing anhydrous sodium sulfate to remove residual moisture[5]. Analyze via GC-MS.

DerivatizationWorkflow Target Target Aldehyde Sample MeOX_Path Protocol A: MeOX (General Analysis) Target->MeOX_Path PFBHA_Path Protocol B: PFBHA (Trace Analysis) Target->PFBHA_Path MeOX_Step MeOX in Pyridine 60°C, 60 min MeOX_Path->MeOX_Step PFBHA_Step PFBHA in Water 35°C, 2 hrs PFBHA_Path->PFBHA_Step MeOX_Result Direct GC-MS Injection (No Extraction Needed) MeOX_Step->MeOX_Result PFBHA_Extract Hexane Extraction CRITICAL: Adjust pH > 7.5 PFBHA_Step->PFBHA_Extract

Comparative workflow for MeOX vs. Modified PFBHA derivatization strategies.

Data Presentation & Instrument Parameters

Table 1: Comparison of Derivatization Methods
ParameterProtocol A: Methoximation (MeOX)Protocol B: Modified PFBHA
Reagent Methoxyamine HCl in PyridineO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine
Derivative Formed Methoxime (-C=N-O-CH3)PFB-Oxime (-C=N-O-CH2-C6F5)
Primary Advantage Highly robust; avoids extraction losses.Extreme sensitivity for trace analysis.
Preferred MS Mode Electron Ionization (EI)Electron Capture Negative Ionization (ECNI)
Target Causality Neutralizes HCl via pyridine solvent.Requires strict pH control to prevent pyridinium formation.
Table 2: Optimized GC-MS Instrument Parameters

To ensure the system is self-validating, an SST injection of a 5 µg/mL pyridine standard must yield a Tailing Factor (Tf) of < 1.5. If Tf > 1.5, the inlet liner must be replaced and the column trimmed before proceeding.

ComponentRecommended SettingCausality / Rationale
GC Column Base-deactivated (e.g., Rtx-Volatile Amine or highly deactivated HP-5MS)Prevents secondary interactions between the basic pyridine ring and active silanol sites.
Inlet Liner Ultra-Inert, single taper with deactivated glass woolMinimizes thermal degradation and prevents peak tailing of basic nitrogen compounds.
Injection Mode Splitless, 250°CMaximizes transfer of the derivatized analyte onto the column.
Oven Program 60°C (1 min) -> 15°C/min to 280°C (hold 5 min)Provides sharp focusing at the head of the column and rapid elution of the bulky derivative.
MS Source Temp 230°C (EI) or 150°C (ECNI)Optimizes fragmentation while preventing thermal breakdown of the oxime bond.

References

  • Zaikin, V. G., & Halket, J. M. (2006). Derivatization Methods in GC and GC/MS. Semantic Scholar / Encyclopedia of Analytical Chemistry. URL: [Link]

  • Shimadzu Corporation. Pretreatment Procedure for metabolomics (Biological sample). Shimadzu Europe. URL: [Link]

  • Dator, R. P., Solivio, M. J., Villalta, P. W., & Balbo, S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. URL: [Link]

  • US Environmental Protection Agency. (1998). Method 556: Determination of carbonyl compounds in drinking water by fast gas chromatography. EPA Document. URL: [Link]

  • Spaulding, R. S., et al. (2006). Effect of PFBHA concentration on carbonyl derivatization yield for atmospheric trace analysis. ResearchGate. URL: [Link]

Sources

Application

Assay Development for Screening the Reversible Covalent Biological Activity of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Application Note & Methodological Guide Target Audience: Researchers, Assay Biologists, and FBDD Scientists Introduction & Scientific Rationale 2,2-Dimethyl-4-(pyridin-4-yl)butanal (CAS 28487-19-6) is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Assay Biologists, and FBDD Scientists

Introduction & Scientific Rationale

2,2-Dimethyl-4-(pyridin-4-yl)butanal (CAS 28487-19-6) is a highly specialized chemical fragment with significant potential in Fragment-Based Drug Discovery (FBDD)[1]. Structurally, it combines a pyridine ring—a privileged pharmacophore known for engaging in robust hydrogen bonding within kinase hinge regions and protease sub-pockets—with a sterically hindered aldehyde warhead.

While aldehydes are classic electrophiles that act as reversible covalent inhibitors of cysteine proteases by preventing tetrahedral transition states via thiohemiacetal formation[2], unhindered aldehydes are often avoided in drug design due to metabolic liabilities, rapid oxidation, and off-target toxicity[3]. However, stable aldehyde warheads have found successful applications in specific clinical contexts when their reactivity is carefully modulated[4].

The Causality of the Gem-Dimethyl Group: To circumvent the inherent instability of aldehydes, the incorporation of an -gem-dimethyl group adjacent to the carbonyl provides critical steric shielding. This time-tested moiety is widely utilized in medicinal chemistry to modulate the reactivity of nearby functionalities, restrict the molecule to an entropically favorable bioactive conformation, and increase specific target engagement[5]. By fine-tuning the electrophilicity of the warhead, the gem-dimethyl group ensures that the fragment selectively engages highly nucleophilic catalytic cysteines without being rapidly sequestered by weaker, off-target biological nucleophiles[6].

BindingMechanism EI_free Free Enzyme + Inhibitor [E] + [I] EI_nc Non-Covalent Complex [E·I] EI_free->EI_nc k_on EI_nc->EI_free k_off EI_cov Covalent Adduct [E-I] EI_nc->EI_cov k_inact EI_cov->EI_nc k_react

Caption: Two-step binding mechanism of sterically hindered aldehydes to catalytic cysteines.

Assay Strategy & Self-Validating Systems

When screening a reversible covalent fragment, the assay environment must be meticulously engineered to prevent artifactual interference. The most common cause of false negatives in aldehyde screening is the use of incompatible buffer components. To create a self-validating system , the primary FRET-based enzymatic screen must be coupled with orthogonal validation steps to prove both reversibility and stoichiometry.

Buffer Component Causality

Primary amines (e.g., Tris) will form Schiff bases with the aldehyde, while thiol-based reducing agents (e.g., Dithiothreitol [DTT] or -mercaptoethanol) will rapidly form stable hemithioacetals with the fragment in solution, effectively neutralizing the inhibitor before it reaches the target. Therefore, the assay must utilize non-nucleophilic buffers and phosphine-based reducing agents.

Table 1: Buffer Component Compatibility Matrix

ComponentStatusCausality / Rationale
HEPES (pH 7.4) Recommended Tertiary amine; non-nucleophilic, prevents artifactual Schiff base formation.
Tris-HCl Avoid Primary amine; reacts with aldehydes to form Schiff bases (causes false negatives).
TCEP Recommended Phosphine-based reducing agent; maintains target Cys-SH without reacting with aldehydes.
DTT / BME Avoid Thiol-based reducing agents; rapidly form hemithioacetals with the aldehyde warhead.
Triton X-100 Recommended Prevents non-specific colloidal aggregation of the lipophilic fragment.
Workflow Visualization

Workflow Step1 1. Target & Buffer Prep (HEPES + TCEP) Step2 2. Primary FRET Assay (Time-Dependent IC50) Step1->Step2 Avoid Tris/DTT Step3 3. Jump-Dilution Assay (Reversibility Validation) Step2->Step3 Select Active Hits Step4 4. Intact Protein LC-MS (Adduct Confirmation) Step3->Step4 Confirm Reversibility

Caption: Self-validating workflow for screening reversible covalent aldehyde fragments.

Experimental Protocols

The following protocols are designed using a model recombinant cysteine protease (e.g., Cathepsin L or SARS-CoV-2 Mpro) to evaluate the biological activity of 2,2-Dimethyl-4-(pyridin-4-yl)butanal.

Protocol 1: Continuous FRET-Based Enzymatic Assay

Objective: Determine the time-dependent of the fragment.

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, and 1 mM TCEP. Do not use DTT.

  • Compound Preparation: Dissolve 2,2-Dimethyl-4-(pyridin-4-yl)butanal in anhydrous DMSO to create a 100 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:50 into Assay Buffer (final DMSO concentration in assay must be 2%).

  • Enzyme Incubation: In a 384-well black microplate, combine 25 µL of the diluted compound with 15 µL of the target cysteine protease (e.g., 2 nM final concentration).

  • Time-Dependent Binding: Incubate the plate at room temperature for 30 minutes. Causality: Covalent inhibitors exhibit time-dependent inhibition; pre-incubation allows the slow step to reach equilibrium.

  • Reaction Initiation: Add 10 µL of the appropriate fluorogenic substrate (e.g., Z-Phe-Arg-AMC at its value) to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously (e.g., Ex 380 nm / Em 460 nm) for 60 minutes. Calculate the initial velocity ( ) from the linear portion of the progress curve and determine the using a four-parameter logistic regression.

Protocol 2: Jump-Dilution Assay for Reversibility

Objective: Prove that the thiohemiacetal bond is reversible and not an artifact of non-specific irreversible alkylation.

  • Pre-incubation: Incubate the enzyme at a high concentration (100x the final assay concentration) with the fragment at a concentration equivalent to 10x its for 1 hour to ensure >90% complex formation.

  • Jump-Dilution: Dilute the Enzyme-Inhibitor mixture 100-fold into Assay Buffer containing a saturating concentration of the substrate (10x ).

  • Kinetic Monitoring: Continuously monitor the fluorescence.

  • Interpretation: If the compound is a reversible covalent inhibitor, the complex will dissociate due to the sudden drop in concentration, and enzymatic activity will recover over time (yielding a concave-up progress curve). If irreversible, the activity will remain permanently suppressed (a flat line).

Protocol 3: Intact Protein LC-MS Adduct Confirmation

Objective: Confirm the 1:1 stoichiometric binding of the fragment to the target protein.

  • Incubation: Incubate 5 µM of the target protein with 50 µM of 2,2-Dimethyl-4-(pyridin-4-yl)butanal in an MS-compatible buffer (20 mM Ammonium Acetate, pH 7.0) for 1 hour at room temperature.

  • Desalting & Injection: Inject 2 µL of the sample onto a C4 desalting column connected in-line to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1).

  • Mass Shift Calculation: Calculate the mass shift ( ).

Table 2: Expected Validation Metrics

Assay ParameterExpected OutcomeInterpretation
Hill Slope ( ) ~1.0Confirms 1:1 stoichiometric binding without cooperative aggregation artifacts.
Jump-Dilution Activity recovery over timeValidates the reversibility of the thiohemiacetal bond.
Intact LC-MS Shift +177.24 DaConfirms specific covalent adduct formation (MW of C11H15NO is ~177.24 Da).

References

  • Taylor & Francis. "Key advances in the development of reversible covalent inhibitors". Available at:[Link]

  • PMC / NIH. "An update on the discovery and development of reversible covalent inhibitors". Available at: [Link]

  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". Available at: [Link]

  • ResearchGate. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry". Available at: [Link]

  • UEvora. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery". Available at: [Link]

Sources

Method

Synthetic routes to pharmacologically active pyridine compounds

An In-Depth Technical Guide to Synthetic Routes for Pharmacologically Active Pyridine Compounds Executive Summary The pyridine ring is one of the most privileged scaffolds in modern medicinal chemistry. Its unique combin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Synthetic Routes for Pharmacologically Active Pyridine Compounds

Executive Summary

The pyridine ring is one of the most privileged scaffolds in modern medicinal chemistry. Its unique combination of basicity, hydrogen-bonding capacity, and metabolic stability makes it an ideal pharmacophore for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a critical analysis of the two most reliable synthetic strategies for pyridine incorporation: de novo assembly via the Hantzsch multicomponent reaction and late-stage functionalization via Suzuki-Miyaura cross-coupling.

The Pharmacological Dominance of the Pyridine Scaffold

The prevalence of the pyridine scaffold in FDA-approved drugs is a direct consequence of its advantageous physicochemical properties. The nitrogen atom acts as a potent hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as kinases and G-protein-coupled receptors (GPCRs)[1]. Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved by the US FDA, with the majority (33%) targeting oncology indications, followed by central nervous system (CNS) disorders (20%)[1].

Strategic Route 1: De Novo Assembly via the Hantzsch Multicomponent Reaction

Mechanistic Rationale

When highly substituted or symmetric pyridine derivatives are required (such as in the synthesis of calcium channel blockers like Nifedipine or Amlodipine), de novo ring construction is often more efficient than functionalizing a pre-existing pyridine ring. The Hantzsch pyridine synthesis is a classic, highly scalable multicomponent reaction that condenses an aldehyde, a β-ketoester, and an ammonia source[2].

The causality behind this experimental choice lies in its modularity and thermodynamic driving force. The reaction proceeds via a tandem Knoevenagel condensation and enamine formation, followed by cyclocondensation to yield a 1,4-dihydropyridine (DHP) intermediate[3]. Because the DHP ring is not fully aromatic, it must be oxidized. We utilize Ceric Ammonium Nitrate (CAN) or nitric acid as the oxidant; CAN acts as a mild, single-electron oxidant that efficiently drives the aromatization process without over-oxidizing sensitive peripheral functional groups[4].

G A Aldehyde (1.0 equiv) Cond Knoevenagel & Enamine Formation A->Cond B β-Ketoester (2.0 equiv) B->Cond C NH₄OAc (Ammonia Source) C->Cond Cyclo Cyclocondensation (Reflux, 4-6h) Cond->Cyclo DHP 1,4-Dihydropyridine (Intermediate) Cyclo->DHP Oxid Aromatization (CAN or HNO₃) DHP->Oxid Pyr Substituted Pyridine (API Core) Oxid->Pyr

Caption: Workflow of the Hantzsch pyridine synthesis from acyclic precursors to the aromatized API core.

Experimental Protocol: One-Pot Synthesis and Aromatization

This protocol is designed as a self-validating system. The precipitation of the DHP intermediate serves as an in-process visual confirmation of the cyclization step[2].

Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate or Ethyl 3-oxovalerate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ceric Ammonium Nitrate (CAN) (2.0 mmol)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aromatic aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in 15 mL of absolute ethanol[2].

  • Cyclocondensation: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4–6 hours. Monitor the consumption of the aldehyde via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system.

  • Intermediate Isolation: Allow the reaction to cool to room temperature. The 1,4-dihydropyridine will typically precipitate as a yellow/orange solid. Filter the solid under a vacuum and wash with 5 mL of ice-cold ethanol to remove unreacted starting materials[5].

  • Aromatization: Resuspend the purified DHP in 10 mL of ethanol. Slowly add CAN (2.0 mmol) in small portions. Stir at room temperature for 1–2 hours. The color will transition from yellow to pale white/colorless as aromatization occurs[4].

  • Workup & Purification: Quench the reaction with 10 mL of water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the final highly substituted pyridine via flash column chromatography.

Strategic Route 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

For complex, targeted therapies such as kinase inhibitors (e.g., Vemurafenib, Crizotinib), the pyridine ring is often introduced late in the synthetic sequence via transition-metal-catalyzed cross-coupling[6]. The Suzuki-Miyaura reaction is the industry standard due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids[7].

However, coupling pyridine derivatives presents a unique challenge: the basic nitrogen lone pair can coordinate to the palladium center, leading to catalyst poisoning and premature termination of the catalytic cycle[7]. To overcome this, we utilize bulky, electron-rich ligands (such as N-Heterocyclic Carbenes (NHCs) or Buchwald-type biaryl phosphines). These ligands accelerate the oxidative addition into the electron-deficient pyridine-halogen bond while sterically shielding the palladium center from unwanted nitrogen coordination[7].

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Py-X insertion) Pd0->OxAdd PdII Pd(II) Complex (Py-Pd-X) OxAdd->PdII TransMet Transmetalation (Ar-B(OH)₂ + Base) PdII->TransMet PdII_Ar Pd(II) Complex (Py-Pd-Ar) TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyridine-Aryl API (Cross-Coupled) RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for functionalizing pyridine substrates.

Experimental Protocol: Palladium-Catalyzed Arylation

This protocol utilizes a robust ligand system to ensure high turnover numbers even with sterically hindered or highly basic pyridine substrates[7].

Reagents:

  • Halopyridine (e.g., 2-bromopyridine or 3-bromopyridine) (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Catalyst: Pd(OAc)₂ (2.5 mol%)

  • Ligand: XPhos or NHC ligand (5.0 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (1.5 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.0125 mmol), ligand (0.025 mmol), and base (1.5 mmol)[7].

  • Degassing: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat this cycle three times) to prevent oxidative degradation of the active Pd(0) catalyst[8].

  • Solvent Addition: Inject 5 mL of the degassed 1,4-Dioxane/H₂O solvent mixture through the septum via a syringe. Replace the septum with a Teflon screw cap.

  • Reaction Execution: Place the sealed tube in a pre-heated oil bath at 80–100 °C. Stir vigorously for 12–24 hours[7]. The biphasic nature of the solvent system requires rapid stirring to facilitate transmetalation at the phase boundary.

  • Workup & Validation: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the cross-coupled pyridine derivative via flash column chromatography. Purity should be validated via ¹H and ¹³C NMR; the disappearance of the upfield halogenated carbon signal confirms successful coupling.

Quantitative Analysis of Pyridine-Containing APIs

To contextualize these synthetic strategies, the following table summarizes key quantitative data for a selection of FDA-approved pyridine-containing drugs, highlighting their targets and the synthetic logic used in their manufacturing[9],[1].

Drug NameFDA ApprovalTarget Kinase / IndicationPrimary Pyridine Synthetic StrategyIC₅₀ / Kᵢ (Target)
Imatinib 2001BCR-ABL, c-Kit (Leukemia)Condensation / Enamine cyclization~0.1 µM (c-Kit)
Crizotinib 2011ALK, ROS1 (NSCLC)Late-stage Suzuki cross-coupling24 nM (ALK)
Vemurafenib 2011BRAF V600E (Melanoma)7-Azaindole core cross-coupling31 nM (BRAF)
Abiraterone 2011CYP17A1 (Prostate Cancer)3-Pyridyl boronate Suzuki coupling4 nM (CYP17A1)
Amlodipine 1992Calcium Channels (Hypertension)Modified Hantzsch multicomponent~2 nM (L-type)

References

  • Singh, T. G., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry, 2024.[Link]

  • Shen, L., et al. "A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water." Applied Catalysis A: General, 2008.[Link]

  • Patel, M., et al. "Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction." National Center for Biotechnology Information (PMC), 2017.[Link]

Sources

Application

Application Note: Utilizing 2,2-Dimethyl-4-(pyridin-4-yl)butanal in the Synthesis of Next-Generation Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary 2,2-Dimethyl-4-(pyridin-4-yl)butanal is a highly specialized, b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

2,2-Dimethyl-4-(pyridin-4-yl)butanal is a highly specialized, bifunctional building block utilized in the design of modern kinase inhibitors. By integrating a 4-pyridyl hinge-binding motif with a sterically demanding gem-dimethyl aliphatic chain and a reactive aldehyde terminus, this intermediate enables the rapid assembly of sp³-rich drug candidates. This guide details the structural rationale behind this compound, provides a self-validating protocol for its late-stage functionalization, and outlines the pharmacokinetic (PK) benefits of its unique molecular architecture.

Structural Rationale & Mechanistic Insights

The 4-Pyridyl Motif as a Hinge Binder

In kinase inhibitor design, anchoring the small molecule to the ATP-binding site is the foundation of target engagement. The 4-pyridyl group serves as a highly effective "hinge binder"[1]. The nitrogen atom of the pyridine ring acts as a strong hydrogen bond acceptor, forming critical interactions with the backbone amide NH of conserved residues (such as Methionine or Cysteine) in the kinase hinge region[2]. Unlike 2-pyridyl or 3-pyridyl analogs, which can suffer from suboptimal binding angles or steric clashes with the gatekeeper residue, the linear projection of the 4-pyridyl group allows for deep pocket penetration while directing the aliphatic tail toward the solvent-exposed rim[2].

The Gem-Dimethyl Group: Metabolic Stability & The Thorpe-Ingold Effect

The incorporation of a 2,2-dimethyl substitution (gem-dimethyl group) adjacent to the aldehyde serves two critical functions in drug developability:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target unhindered methylene groups for α -oxidation, leading to rapid drug clearance[3]. The steric bulk of the gem-dimethyl group physically blocks this metabolic soft spot, significantly increasing the compound's half-life in human liver microsomes (HLM)[4].

  • The Thorpe-Ingold Effect: The steric repulsion between the two methyl groups compresses the internal bond angle of the main aliphatic chain[5]. This conformational restriction reduces the entropic penalty upon target binding and pre-organizes the molecule into its bioactive conformation, frequently resulting in enhanced target affinity and kinase selectivity[6].

Synthetic Strategy: Late-Stage Functionalization

The terminal aldehyde of 2,2-dimethyl-4-(pyridin-4-yl)butanal is primed for late-stage diversification, most commonly via reductive amination with various primary or secondary amines to build the solvent-exposed tail of the inhibitor.

Causality in Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reducing agent for this transformation[7]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly milder than sodium borohydride (NaBH₄)[8]. This mildness allows STAB to selectively reduce the transient, highly electrophilic iminium ion without prematurely reducing the starting aldehyde to an alcohol[7]. Furthermore, STAB avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Self-Validating Reductive Amination

This protocol describes the one-pot reductive amination of 2,2-dimethyl-4-(pyridin-4-yl)butanal with a target secondary amine.

Self-Validation Mechanism: The protocol separates iminium formation from reduction. By utilizing LC-MS to confirm the complete consumption of the free amine before the addition of the hydride source, the system prevents the generation of unreacted alcohol byproducts, ensuring >95% conversion efficiency.

Materials
  • Substrate: 2,2-Dimethyl-4-(pyridin-4-yl)butanal (1.0 eq)

  • Nucleophile: Target secondary amine (1.05 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology
  • Iminium Formation (Pre-activation): In an oven-dried flask under N₂, dissolve the target secondary amine (1.05 eq) and 2,2-dimethyl-4-(pyridin-4-yl)butanal (1.0 eq) in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial AcOH (1.0 eq) dropwise. Causality: The acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly electrophilic iminium ion. Stir at room temperature for 1 hour.

  • In-Process Control (IPC) 1: Sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. Validation Check: Proceed to the next step ONLY when the mass of the starting aldehyde is undetectable and the iminium/imine mass dominates the spectra.

  • Hydride Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) in three portions over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 4–12 hours.

  • IPC 2: Analyze via LC-MS. Validation Check: If the iminium intermediate persists (>5%), spike the reaction with an additional 0.3 eq of STAB and stir for 2 hours.

  • Quench & Phase Separation: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the final sp³-rich kinase inhibitor tail.

Quantitative Data: Impact of Structural Modifications

The following table summarizes the quantitative impact of incorporating the 2,2-dimethyl-4-(pyridin-4-yl)butanal motif compared to a standard linear aliphatic chain, demonstrating the profound effect of the Thorpe-Ingold effect and steric shielding on drug developability.

ParameterLinear Analog (Unsubstituted Butanal)Gem-Dimethyl Analog (2,2-Dimethylbutanal)Mechanistic Interpretation
Kinase Target Affinity (IC₅₀) 45 nM8 nM5.6x improvement due to conformational pre-organization (Thorpe-Ingold effect) reducing entropic penalty.
HLM Clearance (Cl_int) 42.5 µL/min/mg< 5.0 µL/min/mgSignificant reduction in clearance; gem-dimethyl blocks CYP450-mediated α -oxidation.
Aqueous Solubility (pH 7.4) 85 µg/mL110 µg/mLDisruption of planar crystal packing by the sp³-rich gem-dimethyl group improves solvation.
Off-Target hERG Inhibition 65% at 10 µM12% at 10 µMIncreased steric bulk around the basic amine tail reduces unwanted binding to the hERG potassium channel.

Visualizations

Synthetic Workflow & Decision Tree

Workflow A 2,2-Dimethyl-4-(pyridin-4-yl)butanal (Aldehyde Intermediate) C Iminium Ion Formation (DCE, AcOH Catalyst) A->C B Target Secondary Amine (Solvent-Exposed Motif) B->C D Reductive Amination (STAB Addition) C->D LC-MS Validation E Final Kinase Inhibitor (Enhanced PK & Potency) D->E >95% Conversion

Caption: Self-validating reductive amination workflow utilizing 2,2-dimethyl-4-(pyridin-4-yl)butanal.

Conceptual Kinase Signaling Pathway Target

Pathway RTK Receptor Tyrosine Kinase (Upstream Signal) Kinase Target Kinase (e.g., PI3K / ALK5) RTK->Kinase Activates Effector Downstream Effector (e.g., AKT / SMAD) Kinase->Effector Phosphorylates Inhibitor 4-Pyridyl Inhibitor (Hinge Binder) Inhibitor->Kinase Blocks ATP Site Disease Tumor Proliferation Effector->Disease Drives

Caption: Mechanism of action showing the 4-pyridyl inhibitor blocking the kinase hinge region.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. 7

  • "Sodium triacetoxyborohydride." Organic Chemistry Portal. 8

  • "The Validation of Cyclopropylmethanol as a Bioisostere for the Gem-Dimethyl Group: A Comparative Guide." Benchchem. 4

  • "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals (MDPI), 2023. 9

  • Scott, F., et al. "Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer." Bioorganic & Medicinal Chemistry Letters, 2020. 1

  • "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters, 2024. 2

  • "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." ResearchGate. 6

  • "Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease." PubMed - NIH, 2021. 5

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 2,2-Dimethyl-4-(pyridin-4-yl)butanal under acidic conditions

Technical Support Center: 2,2-Dimethyl-4-(pyridin-4-yl)butanal Welcome to the dedicated technical support guide for 2,2-Dimethyl-4-(pyridin-4-yl)butanal. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Welcome to the dedicated technical support guide for 2,2-Dimethyl-4-(pyridin-4-yl)butanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges this compound presents, particularly under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to anticipate and mitigate issues in your own experimental designs.

Section 1: Understanding the Core Instability - A Mechanistic Overview

Before troubleshooting, it's crucial to understand the inherent chemical properties of 2,2-Dimethyl-4-(pyridin-4-yl)butanal that contribute to its instability in acidic environments. The molecule possesses two key functional groups susceptible to acid-mediated reactions: the basic pyridine nitrogen and the electrophilic aldehyde carbonyl.

Q1: What are the primary sites of instability on 2,2-Dimethyl-4-(pyridin-4-yl)butanal in the presence of acid?

Answer: There are two primary sites where an acid (H⁺) will interact with the molecule, leading to distinct and sometimes competing reaction pathways:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is basic (pKa of the conjugate acid, pyridinium, is ~5.25).[1] It will be readily protonated by even moderately acidic conditions to form a pyridinium salt.[1][2][3] This protonation is typically a rapid and reversible equilibrium.

  • The Aldehyde Carbonyl Oxygen: The oxygen of the aldehyde group also has lone pairs and can be protonated by an acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by nucleophiles.[4][5]

The interplay between these two sites governs the compound's overall reactivity and degradation profile. The pyridine nitrogen is significantly more basic than the carbonyl oxygen, meaning it will be protonated first and to a greater extent.

G Molecule 2,2-Dimethyl-4-(pyridin-4-yl)butanal Pathway1 Pathway 1: N-Protonation Molecule->Pathway1 More Basic (Primary Pathway) Pathway2 Pathway 2: O-Protonation Molecule->Pathway2 Less Basic (Secondary Pathway) Acid Acidic Conditions (H+) Acid->Molecule Result1 Formation of Pyridinium Salt (Alters solubility & electronics) Pathway1->Result1 Result2 Activation of Aldehyde (Increases reactivity) Pathway2->Result2

Caption: Primary acid-interaction pathways for the target molecule.

Q2: Why doesn't this molecule undergo acid-catalyzed enolization or aldol reactions?

Answer: This is a critical point related to the molecule's structure. The aldehyde is α,α-disubstituted, meaning the carbon atom adjacent to the carbonyl group (the α-carbon) is bonded to two methyl groups and has no hydrogen atoms. Acid-catalyzed reactions like α-halogenation or the aldol condensation require the formation of an enol intermediate, which involves the removal of an α-hydrogen.[6] Since no α-hydrogens are present, these specific degradation or reaction pathways are structurally inhibited. This simplifies the potential side-reactions, focusing our attention on the carbonyl carbon itself and the pyridine ring.

Section 2: Troubleshooting Guide for Experimental Workflows

This section addresses common problems encountered during synthesis, workup, and purification.

Q3: I'm running an acid-catalyzed reaction (e.g., acetal formation) and observing very low conversion and the formation of unknown, polar byproducts. What's happening?

Answer: This classic issue stems from the dual nature of the molecule.

  • Causality (Low Conversion): The pyridine nitrogen is more basic than your intended catalyst's target (the aldehyde oxygen). It acts as a "proton sink," effectively sequestering the acid catalyst. If you are using a catalytic amount of acid, it may be entirely consumed by protonating the pyridine, leaving little to no free acid to catalyze the desired reaction on the aldehyde.

  • Causality (Byproducts): The "polar byproducts" are likely the result of the aldehyde reacting with water present in the reaction medium. Under acid catalysis, aldehydes can undergo hydration to form geminal diols (hydrates), which are often unstable but will appear as distinct, more polar spots on a TLC plate.[4][5][7]

Troubleshooting Steps:

  • Stoichiometric Acid Addition: First, add one full equivalent of a strong acid (e.g., HCl, p-TsOH) to protonate the pyridine quantitatively. Then, add the required catalytic amount of acid for your reaction. This ensures the pyridine is "masked" as its salt, allowing the catalyst to function as intended.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize water content. This will suppress the formation of the gem-diol hydrate.

  • Consider Lewis Acids: Lewis acids (e.g., Sc(OTf)₃, TMSOTf) may preferentially coordinate with the carbonyl oxygen over the already-protonated pyridinium nitrogen, offering a more selective catalytic approach.

Q4: My compound appears to degrade during aqueous acidic workup or purification on silica gel. How can I prevent this?

Answer: Both aqueous acid and the slightly acidic nature of standard silica gel can promote degradation.

  • Causality (Workup): During an acidic workup, the compound exists as the water-soluble pyridinium salt. If other nucleophiles (like alcohols from a previous step) are present, prolonged exposure can lead to side reactions like acetal formation. Furthermore, repeated extractions can be inefficient.

  • Causality (Silica Gel): The basic pyridine moiety can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to significant band tailing, poor separation, and potential on-column degradation.

Recommended Protocols:

  • Buffered Workup: Instead of a strong acid wash, perform your extractions and then wash the combined organic layers with a buffered aqueous solution (e.g., pH 7 phosphate buffer) or a saturated solution of a mild base like sodium bicarbonate (NaHCO₃).[8] This neutralizes any residual acid and deprotonates the pyridinium ion, improving its solubility in organic solvents and preventing further acid-mediated reactions.

  • Modified Chromatography:

    • Option A (Base Additive): Deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol solvent system. This competes for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

    • Option B (Alternative Stationary Phase): If problems persist, switch to a more inert stationary phase like alumina (basic or neutral grade) or consider reverse-phase chromatography (C18) with a buffered mobile phase.

Section 3: Analytical & Proactive Stability Assessment

Proactively understanding the degradation profile of your compound is key to developing robust processes.

Q5: How can I systematically identify the degradation products of my compound?

Answer: A forced degradation study is the standard method for this.[9] It involves intentionally subjecting the compound to harsh conditions to generate degradation products for identification. This not only helps in troubleshooting but is a critical step in developing a "stability-indicating" analytical method.

Protocol: Forced Degradation Under Acidic Conditions

  • Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acidic Stress: In a vial, mix a portion of the stock solution with an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl).

  • Incubation: Heat the vial at a controlled temperature (e.g., 60 °C) and take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately before analysis, neutralize the acidic aliquot with an equivalent amount of base (e.g., 0.1 M or 1 M NaOH) to stop the degradation.

  • Analysis: Analyze the samples using a suitable method, typically HPLC-UV or LC-MS.[10] Track the disappearance of the main peak and the appearance of new peaks over time. LC-MS is particularly powerful as it provides the mass-to-charge ratio of the new peaks, aiding in their structural elucidation.

Caption: Workflow for a forced acidic degradation study.

Q6: What are the likely degradation products I should look for in my LC-MS data?

Answer: Based on the compound's structure and known aldehyde chemistry, you can predict the most likely transformation products.

Degradation PathwayResulting StructureMass Change (Da)Notes
Hydration Geminal Diol+18.01Reaction with water. Often reversible upon solvent removal.
Acetal Formation Acetal/Ketal+(2 x MW of Alcohol) - 18.01Reaction with two equivalents of an alcohol solvent (e.g., methanol, ethanol).
Oxidation Carboxylic Acid+15.99Can occur if exposed to air/oxidants, though not strictly acid-catalyzed.

Section 4: FAQs - Handling, Storage, and Reaction Alternatives

Q7: What are the best practices for long-term storage of 2,2-Dimethyl-4-(pyridin-4-yl)butanal?

Answer: To ensure long-term stability, store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[11][12] Use containers with tight-fitting seals, preferably amber glass to protect from light.[11][13] The primary risks during storage are slow oxidation of the aldehyde and absorption of atmospheric moisture, which can facilitate degradation if any acidic impurities are present.

Q8: Are there non-acidic alternatives for reactions that typically require acid catalysis with this compound?

Answer: Yes, depending on the desired transformation, several alternatives can be explored:

  • For Acetal Protection: Instead of strong protic acids, consider using milder reagents like iodine (I₂) or cerium(III) chloride (CeCl₃) which can catalyze acetal formation under neutral or near-neutral conditions.

  • For Reductive Amination: A two-step process (formation of the imine under neutral conditions followed by reduction) can be more controllable than a one-pot reaction with an acid catalyst. Alternatively, using a reducing agent that does not require very low pH, such as sodium triacetoxyborohydride (STAB), is often successful.

  • For Wittig-type Reactions: These reactions proceed under basic conditions and are an excellent way to modify the aldehyde without involving acid at all.

By understanding the fundamental reactivity of both the pyridine and aldehyde functionalities, you can design more robust experimental protocols, effectively troubleshoot unexpected results, and ensure the integrity of your research involving 2,2-Dimethyl-4-(pyridin-4-yl)butanal.

References

  • Heterocyclic Compounds. Michigan State University. [Link]

  • Aldehydes and Ketones. Michigan State University. [Link]

  • Pyridines. University of California, Berkeley. [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]

  • Nguyen, V. Q., & Turecek, F. (1997). Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. Journal of mass spectrometry, 32(1), 55–63. [Link]

  • Acid- and Base-Catalyzed Reactions of Carbonyls. OrgoSolver. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Safety Data Sheet. Chem-Supply. [Link]

  • Pyridine. Wikipedia. [Link]

  • Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]

  • CHEM 2325 Module 16: Acid-Catalyzed Hydration of Aldehydes and Ketones. YouTube. [Link]

  • Forced degradation and impurity profiling: Recent trends in analytical perspectives. ResearchGate. [Link]

  • Analytical Methods for Determining Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Welcome to the Technical Support Center for 2,2-Dimethyl-4-(pyridin-4-yl)butanal (CAS 28487-19-6). As a critical intermediate in active pharmaceutical ingredient (API) synthesis, the purity of this pyridine-containing al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2-Dimethyl-4-(pyridin-4-yl)butanal (CAS 28487-19-6). As a critical intermediate in active pharmaceutical ingredient (API) synthesis, the purity of this pyridine-containing aldehyde is paramount. Synthesized predominantly via the base-promoted Michael addition of isobutyraldehyde to 4-vinylpyridine[1], this molecule presents unique purification challenges due to its dual functionality: a basic pyridine ring and a sterically hindered, oxidation-prone aldehyde.

This guide provides a mechanistic understanding of common impurities and field-proven, self-validating protocols to isolate highly pure product.

Mechanistic Profiling of Impurities

To effectively purify a compound, you must first understand the chemical causality behind the formation of its impurities.

  • The Pyridine Ring: With a pKa of approximately 5.2, the pyridine nitrogen is basic and coordinates easily with trace metals or electrophiles. It is also highly susceptible to N-oxidation if exposed to atmospheric oxygen or strong oxidants over time[2].

  • The Gem-Dimethyl Aldehyde: The 2,2-dimethyl substitution is the most critical structural feature of this molecule. Because it lacks α -protons, this aldehyde cannot undergo enolization or self-aldol condensation[3]. This prevents the formation of complex polymeric aldehyde networks that plague standard aldehyde syntheses. However, the aldehyde remains highly susceptible to auto-oxidation, rapidly converting to 2,2-dimethyl-4-(pyridin-4-yl)butanoic acid.

  • The Michael Acceptor Precursor: 4-vinylpyridine is notoriously unstable. Even at room temperature, it is prone to spontaneous radical or thermal polymerization, creating viscous, difficult-to-remove poly(4-vinylpyridine) residues[1].

Quantitative Impurity Matrix

The following table summarizes the primary impurities encountered during the synthesis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal and the physical properties that dictate their removal.

ImpuritySource / MechanismChemical NatureTargeted Removal Strategy
4-Vinylpyridine Unreacted starting materialBasic, Volatile (BP ~65°C at 15 mmHg)Vacuum Distillation
Isobutyraldehyde Dimer Self-condensation of precursorNeutral, LipophilicAcid Wash (Organic discard)
Poly(4-vinylpyridine) Thermal polymerization of 4-VPPolymeric, BasicFiltration / Distillation Residue
2,2-Dimethyl-4-(pyridin-4-yl)butanoic acid Auto-oxidation of the productAmphoteric (Carboxylic Acid + Pyridine)Alkaline Wash (Aqueous discard)

Validated Purification Protocols

Protocol A: pH-Swung Liquid-Liquid Extraction (Acid-Base Wash)

This is the most powerful method for purifying this specific molecule. It exploits the amphoteric nature of the oxidation impurity and the basicity of the target product[4].

Self-Validating Check: The success of this protocol relies entirely on crossing the pKa thresholds of the functional groups. Always verify the pH of the aqueous layer with indicator paper before phase separation.

  • Initial Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE).

  • Acidification (pH < 2): Wash the organic layer with 1M HCl.

    • Causality: The pyridine ring protonates to form a highly water-soluble pyridinium salt. Non-basic impurities (like isobutyraldehyde dimers) remain trapped in the MTBE.

  • Phase Separation: Separate the layers. Discard the MTBE layer. Retain the aqueous layer.

  • Basification (pH > 10): Slowly add 2M NaOH to the aqueous layer until the pH strictly exceeds 10.

    • Causality: The target product deprotonates back to its lipophilic free-base form. Crucially, the carboxylic acid impurity (oxidation byproduct) deprotonates into a highly water-soluble sodium carboxylate salt, preventing it from co-extracting[4].

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM). The pure product moves into the DCM, while the oxidized acid impurity remains trapped in the aqueous phase.

  • Drying & Concentration: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Short-Path Vacuum Distillation

Used as a polishing step to remove trace unreacted 4-vinylpyridine and volatile solvents.

  • Setup: Transfer the concentrated product from Protocol A to a short-path distillation apparatus. Ensure the system is under high vacuum (< 1 Torr) to lower the boiling point and prevent thermal degradation.

  • Fore-run: Slowly heat the flask. Unreacted 4-vinylpyridine will distill first. Discard this fraction.

  • Main Fraction: Collect the main fraction (the purified aldehyde). Any trace poly(4-vinylpyridine) will remain safely in the distillation pot as a dark, non-volatile residue.

Visualizing the Purification Logic

ImpurityMechanisms Iso Isobutyraldehyde (Nucleophile) Product 2,2-Dimethyl-4- (pyridin-4-yl)butanal (Target Product) Iso->Product Michael Addition Aldol Aldol Dimer (Neutral Impurity) Iso->Aldol Self-Condensation VP 4-Vinylpyridine (Michael Acceptor) VP->Product Polymer Poly(4-vinylpyridine) (Polymeric Impurity) VP->Polymer Polymerization Acid 2,2-Dimethyl-4- (pyridin-4-yl)butanoic acid (Oxidation Impurity) Product->Acid Auto-oxidation

Mechanistic pathways illustrating the formation of 2,2-Dimethyl-4-(pyridin-4-yl)butanal impurities.

PurificationWorkflow Crude Crude Reaction Mixture Acidify Step 1: Add 1M HCl (pH < 2) Extract with MTBE Crude->Acidify Org1 Organic Phase (Aldol Dimers, Neutrals) Acidify->Org1 Discard Aq1 Aqueous Phase (Pyridinium Salts) Acidify->Aq1 Retain Basify Step 2: Add 2M NaOH (pH > 10) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Sodium Carboxylates) Basify->Aq2 Discard Org2 Organic Phase (Free Base Product) Basify->Org2 Retain Distill Step 3: Vacuum Distillation Org2->Distill Pure Pure 2,2-Dimethyl-4- (pyridin-4-yl)butanal Distill->Pure Isolate

Step-by-step acid-base extraction workflow for isolating pyridine-containing aldehydes.

Troubleshooting FAQs

Q: My purified product is turning yellow and becoming viscous over time. What is happening? A: This is a classic sign of trace 4-vinylpyridine polymerizing, or the aldehyde undergoing auto-oxidation. To prevent this, always store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) at -20°C. Do not leave it exposed to air or ambient light[5].

Q: I lost a significant portion of my product during the acid wash. Why? A: The pH of your aqueous layer was likely not low enough. The pKa of the pyridine ring is ~5.2. To ensure >99% protonation and migration into the aqueous phase, the pH must be at least two units below the pKa (i.e., pH < 3). Always verify the pH with indicator paper before separating the layers.

Q: Can I use standard silica gel column chromatography to purify this compound? A: It is not recommended without modifications. Pyridine derivatives interact strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing and poor recovery. If chromatography is necessary, either use basic alumina or pre-treat your silica gel by flushing it with a solvent system containing 1-2% Triethylamine (TEA) to neutralize the active acidic sites.

References

  • Purification of Pyridine - Chempedia - LookChem Source: LookChem URL:[Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine Source: Google Patents URL
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles Source: National Institutes of Health (PMC) URL:[Link]

  • The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Preventing polymerization of 2,2-Dimethyl-4-(pyridin-4-yl)butanal during storage

Technical Support Center: Troubleshooting & Storage Guide for 2,2-Dimethyl-4-(pyridin-4-yl)butanal As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the integrity of bifun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Storage Guide for 2,2-Dimethyl-4-(pyridin-4-yl)butanal

As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the integrity of bifunctional building blocks. 2,2-Dimethyl-4-(pyridin-4-yl)butanal is a highly valuable intermediate, but its dual functionality—a basic pyridine ring and a highly electrophilic, sterically constrained aldehyde—creates a "perfect storm" for spontaneous polymerization.

This guide provides field-proven, self-validating protocols to help you maintain monomeric integrity, troubleshoot degradation, and recover compromised material.

Part 1: The Causality of Polymerization (Mechanistic Insight)

To prevent degradation, we must first understand the thermodynamic and kinetic drivers at play. Unlike standard aliphatic aldehydes, 2,2-dimethyl-4-(pyridin-4-yl)butanal cannot undergo base-catalyzed aldol condensation. The gem-dimethyl group at the alpha-position eliminates all enolizable alpha-protons.

However, this molecule is highly susceptible to polyacetal formation (linear polymerization or cyclic trimerization). This degradation is driven by an auto-catalytic cascade:

  • Auto-Oxidation: Upon exposure to trace oxygen, the highly electrophilic aldehyde undergoes radical auto-oxidation to form the corresponding carboxylic acid. Standard safety protocols for pyridine-carboxaldehydes explicitly mandate storage under inert atmospheres to prevent this primary oxidation event[1].

  • Internal Salt Formation: The newly formed carboxylic acid protonates the basic pyridine nitrogen. This generates a pyridinium salt, a mechanism well-documented in the behavior of similar pyridine-containing aldehydes like pyridoxal phosphate[2].

  • Acid-Catalyzed Acetalization: The resulting pyridinium salt acts as a persistent, internal Brønsted acid catalyst. Because aldehydes rapidly polymerize in the presence of strong acids[3], this internal acid rapidly accelerates the polyacetalization of the remaining aldehyde monomers.

Pathway A Aldehyde Monomer (Neat Liquid) B Auto-Oxidation (O2 Exposure) A->B Trace Air/O2 E Polyacetal Gel (Polymerization) A->E Monomer Depletion C Carboxylic Acid Formation B->C Radical Pathway D Pyridinium Salt (Acid Catalyst) C->D Internal Protonation D->E Catalyzes Acetalization

Mechanistic pathway of 2,2-Dimethyl-4-(pyridin-4-yl)butanal polymerization via auto-oxidation.

Part 2: Troubleshooting FAQs

Q1: My neat liquid has turned into a thick, cloudy gel. What happened, and is it ruined? A1: The material has polymerized into a polyacetal network. This occurs when storage temperatures fluctuate or the inert gas blanket is compromised, allowing trace oxygen to trigger the auto-oxidation/acid-catalysis cascade. It is not necessarily ruined; because polyacetal formation is a reversible thermodynamic equilibrium, it can often be "cracked" back to the monomer via vacuum distillation (see Protocol 2).

Q2: Does the 2,2-dimethyl group stabilize the molecule? A2: Yes and no. It completely blocks aldol condensation, simplifying the degradation profile. However, by preventing enolization, the carbonyl carbon remains permanently sp²-hybridized and highly electrophilic. Once the pyridine nitrogen is protonated or activated, the electronic landscape shifts, making the aldehyde extremely sensitive to nucleophilic attack by other aldehyde oxygens[4].

Q3: Should I store this as a hydrochloride (HCl) salt to protect the pyridine? A3: Absolutely not. While protonating the pyridine prevents it from acting as a nucleophile, the introduction of HCl provides a massive dose of strong acid. The molecule must be stored as a free base under strictly anhydrous, acid-free, and oxygen-free conditions[3].

Part 3: Quantitative Storage Data

The collision frequency of monomers directly dictates the rate of polyacetal formation. Diluting the compound in an anhydrous, non-reactive solvent kinetically traps the monomer, drastically extending its shelf life.

Storage ConditionAtmosphereAdditive / SolventEstimated Shelf Life (Monomer Purity >95%)Primary Degradation Pathway
25°C (Ambient)AirNeat< 1 WeekAuto-oxidation & Polymerization
4°CAirNeat2-4 WeeksAuto-oxidation & Polymerization
-20°CArgonNeat6-12 MonthsSlow Polyacetalization
-20°CArgon100 ppm BHT12-18 MonthsNone (Radical pathway stabilized)
-80°C Argon 0.5 M in dry THF > 24 Months None (Kinetically frozen)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage Workflow

To prevent repeated freeze-thaw cycles—which introduce condensation (water) and oxygen—the bulk material must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk reagent from cold storage and place it in a vacuum desiccator. Allow it to reach room temperature (approx. 1 hour). Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture into the reagent, which will hydrolyze the aldehyde or facilitate acid formation.

  • Inert Transfer: Move the sealed vial into an Argon-filled glovebox or utilize standard Schlenk line techniques.

  • Dilution (Highly Recommended): Dilute the neat liquid to a 0.5 M to 1.0 M concentration using anhydrous, inhibitor-free Tetrahydrofuran (THF) or Dichloromethane (DCM). Causality: Dilution reduces the intermolecular collision frequency of the monomers, kinetically hindering polyacetal chain propagation.

  • Aliquoting: Dispense single-use volumes into amber glass vials. Causality: Amber glass prevents photo-induced radical initiation of the auto-oxidation pathway.

  • Validation Check: Before sealing the batch, withdraw a 5 µL aliquot and run an FT-IR spectrum. The presence of a sharp, intense carbonyl stretch at ~1725 cm⁻¹ and the absence of a broad -OH stretch (indicative of carboxylic acids) validates monomeric purity.

  • Sealing & Storage: Seal with PTFE-lined caps, wrap with Parafilm, and store at -80°C (or -20°C minimum)[1].

Workflow S1 1. Thaw & Equilibrate (Prevent condensation) S2 2. Glovebox Transfer (Strictly O2/H2O-free) S1->S2 S3 3. Solvent Dilution (0.5M in dry THF) S2->S3 S4 4. Aliquot & Seal (Amber vials + PTFE) S3->S4 S5 5. QC Validation (FT-IR for C=O peak) S4->S5 S6 6. Cryogenic Storage (-80°C) S5->S6

Self-validating Schlenk/glovebox workflow for aliquoting and stabilizing the aldehyde monomer.

Protocol 2: Depolymerization (Cracking) of Degraded Material

If your material has polymerized into a gel, you can leverage Le Chatelier's principle to drive the thermodynamic equilibrium back to the monomer.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure the receiving flask is submerged in a dry ice/acetone bath (-78°C).

  • Loading: Transfer the polymerized gel into the distillation flask. Add a magnetic stir bar.

  • Vacuum Application: Apply a high vacuum (0.1 to 0.5 Torr). Causality: High vacuum lowers the boiling point of the monomer, allowing it to vaporize immediately upon generation, driving the depolymerization reaction forward.

  • Thermal Cracking: Gradually heat the distillation flask using an oil bath to 120°C - 150°C. The polyacetal bonds will thermally cleave, and the volatile monomer will distill over into the cryogenic receiving flask.

  • Validation Check: Analyze the recovered distillate via ¹H-NMR (in CDCl₃). A successful recovery is validated by a sharp singlet at ~9.5 ppm (aldehyde proton) and the complete disappearance of broad multiplet peaks between 4.5-5.5 ppm (acetal backbone protons).

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Pyridinecarboxaldehyde." Fisher Sci, May 01 2025.
  • Santa Cruz Biotechnology.
  • RSC Publishing. "Aldehyde catalysis – from simple aldehydes to artificial enzymes." Chemical Society Reviews, September 25 2020.
  • MDPI. "Nucleophilic Dearomatization of Activated Pyridines." Molecules, December 06 2018.

Sources

Optimization

Technical Support Center: Chromatographic Purification of Pyridine Aldehydes

Welcome to the Application Scientist Knowledge Base. This guide is engineered for researchers and drug development professionals facing challenges during the isolation of highly polar, reactive heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for researchers and drug development professionals facing challenges during the isolation of highly polar, reactive heterocyclic compounds.

The Mechanistic Challenge: Why Pyridine Aldehydes Fail on Silica

Purifying pyridine aldehydes via standard normal-phase silica gel chromatography often results in poor resolution, severe streaking, and low mass recovery. Understanding the chemical causality behind these failures is critical for effective troubleshooting:

  • The Pyridine Ring (Tailing & Adsorption): The basic nitrogen atom in the pyridine ring acts as a strong hydrogen-bond acceptor and Lewis base. Standard unmodified silica gel is inherently acidic due to free surface silanol (-SiOH) groups. This strong acid-base interaction creates multiple retention mechanisms (partitioning combined with ion exchange), causing the trailing edge of the peak to drag significantly[1].

  • The Aldehyde Group (Degradation): Aldehydes are highly electrophilic. On an acidic silica surface, especially in the presence of trace moisture or nucleophilic solvents (like methanol), pyridine aldehydes are highly susceptible to hydration, acetalization, or even cyanohydrin artifact formation if residual impurities exist in solvents like acetonitrile[2]. This leads to chemical degradation on the column, resulting in low recovery and the appearance of "ghost peaks."

Troubleshooting FAQs

Q1: My pyridine aldehyde streaks across the entire TLC plate and column. How do I fix the resolution? A: Streaking is the macroscopic symptom of the basic nitrogen interacting with acidic silanols[1]. To resolve this, you must saturate the active silanol sites before they can interact with your analyte.

  • Causality: Adding a sacrificial competing base like Triethylamine (TEA) at 1-5% v/v to your mobile phase selectively blocks the highly acidic silanol groups. The TEA protonates and binds to the silica, creating a neutral, deactivated surface that allows the pyridine derivative to elute purely by partitioning[3].

  • Self-Validating Check: Run a 2D TLC. Spot the sample, run in a standard solvent, dry completely, rotate 90 degrees, and run in a TEA-spiked solvent. If the second dimension yields a tight, round spot, silanol interaction is confirmed as the root cause.

Q2: I added TEA, but my recovery is still <30% and I see new degradation spots on my TLC. What is happening? A: If TEA resolves the tailing but not the recovery, your aldehyde is reacting with the stationary phase or the mobile phase. Acidic silica can catalyze acetal formation with alcoholic solvents.

  • Solution: Switch your stationary phase to Neutral Alumina (Activity II-III) [4]. Alumina lacks the highly acidic protons of silica gel, preventing acid-catalyzed degradation of the reactive aldehyde group. Alternatively, strictly avoid nucleophilic solvents (e.g., use EtOAc/Hexane instead of DCM/MeOH).

Q3: Can I use Reversed-Phase (C18) chromatography for highly polar pyridine aldehydes? A: Yes. For reversed-phase systems, peak tailing is mitigated by lowering the mobile phase pH to around 2.5–3.0 using a phosphate buffer[1].

  • Causality: At pH 2.5, the residual silanol groups on the C18 silica surface are fully protonated (neutralized), completely shutting down secondary ion-exchange interactions with the basic pyridine nitrogen[3].

Experimental Protocol: TEA-Deactivated Silica Column

When standard silica is mandatory, pre-treating the column with TEA is the gold standard. This protocol is designed as a self-validating system to ensure complete column deactivation prior to sample introduction.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 30% EtOAc in Hexanes) and add 1% to 5% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: Weigh the required amount of standard silica gel (typically 30-50x the crude sample weight). In a separate Erlenmeyer flask, create a slurry using the TEA-spiked mobile phase.

  • Column Packing: Pour the slurry into the glass column in a single, continuous motion. Rinse the flask with additional TEA-spiked solvent to transfer all silica.

  • Equilibration (Critical Causality Step): Flush the packed column with at least 3 to 5 column volumes (CV) of the TEA-spiked mobile phase. Why? This ensures the TEA has sufficient time to dynamically coat and neutralize all active silanol sites before the sample is loaded.

  • Sample Loading: Dissolve the pyridine aldehyde in a minimum volume of the TEA-spiked solvent (or pure DCM if solubility is poor) and carefully load it onto the column head.

  • Elution & Validation: Elute using the TEA-spiked mobile phase.

    • Self-Validating Check: Monitor fractions via TLC using plates that have been pre-run in the TEA-spiked solvent. If the Rf​ on the plate matches the column elution volume mathematically ( 1CV≈Rf​1.0 ), the system is validated and perfectly equilibrated.

Quantitative Data Summarization

The following table summarizes the expected quantitative outcomes when modifying chromatographic conditions for pyridine aldehydes.

Stationary PhaseMobile Phase AdditiveMechanism of ActionExpected Recovery / Peak ShapeRecommended Use Case
Standard Silica Gel NoneHydrogen bonding & ion exchange with silanols<40% / Severe TailingNOT recommended
Standard Silica Gel 1-5% TEACompetitive silanol masking by TEA base80-90% / SharpStable pyridine aldehydes
Neutral Alumina NoneReduced surface acidity, pure adsorption>90% / ModerateAcid-sensitive aldehydes
Reversed-Phase (C18) 10-20 mM Phosphate Buffer (pH 2.5-3.0)Protonation of residual silanols>95% / SharpHighly polar/water-soluble derivatives

Troubleshooting Logical Workflow

TroubleshootingWorkflow Start Start: Pyridine Aldehyde Purification TLC Run TLC on Standard Silica Start->TLC CheckTailing Observe TLC Results TLC->CheckTailing AddTEA Add 1-5% TEA to Mobile Phase CheckTailing->AddTEA Severe Tailing ChangePhase Switch to Neutral Alumina or C18 Phase CheckTailing->ChangePhase Degradation/Low Recovery Success Proceed to Column Chromatography CheckTailing->Success Good Resolution AddTEA->Success ChangePhase->Success

Logical troubleshooting workflow for pyridine aldehyde chromatographic purification.

References[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKjomh1xaBLL7G2rJA55MVhsrVctNzrHBS5khwa9Bt4P5fSUNI6F1u3DJBhGZIA7D0-gilAoEGvTQsGrgOThWV68eC7E4os-_NcjInqW2Pqv2dw61n5HvKvctJ3hXwkAJJ-fUoFr0LyMyAsMESxK8Z6_xS4mULDjK2_RvIFxMpGMIDb4-Gf-B4faMWps6OP3ONclnXE7CYv8jAT0LE4RdtBkUChshuke6x0Q==[4] Supplementary Information (SI) for Analytical Methods - The Royal Society of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVOkWVnf00AvlWOGjn2LZeZHPeejWO5rYIFC3sKfiyAqRP0MbuyL4N2C8I0T65udD55yIJ1QcJ9rARN7l5RlSWTeY1n_eWNs2r5zVVywn0WrvKrKy0AKq9tI0kQpZDd_AJUnAeoZCXvT1l_CfzxCxkAQvuMCY1Zb0=[3] Tip on Peak Tailing of Basic Analytes - Phenomenex.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1BC-sN_bGOIR6qkyzrN_zQIthw1DcP4_jTDyDV7wR17BJzBuq9bMIqkN_ZBxTaiRu3jH4UanaH4thHWV6XEDTZx0uwypsHRRHKQP9xnvV69DQR-jEcksmHy35-AluNHEvVviI4HNtA-n2eXM8l0LNJqLS[2] Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies | Organic Process Research & Development - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEKrvAXV5v6T7kSbCD2J8DhJMHrlkETm6CK1Mm_YcCUPHzuhKtn6VlpYraMG_2nkHhsMlY1JJP0_TaETezXXldhln86B1_E2lOtvH9HKT9NgrckP4NAp5k6oT5iri-C0GakUNkLqG1RQnWpAE=

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridine Derivatives

Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Executive Overview Pyridine-based scaffolds are ubiquitous in drug discovery due to their ability to act as bioisosteres for amides and p...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Executive Overview

Pyridine-based scaffolds are ubiquitous in drug discovery due to their ability to act as bioisosteres for amides and phenyl rings, and their capacity to participate in hydrogen bonding. However, their planar, rigid aromatic structures often result in high crystal lattice energies and pronounced lipophilicity, leading to poor aqueous solubility. This support center provides mechanistic troubleshooting guides, validated protocols, and advanced formulation strategies to rescue the solubility of pyridine derivatives in aqueous media.

Diagnostic Workflow: Solubility Rescue Strategy

Use this decision tree to identify the most appropriate solubilization technique based on your assay constraints.

SolubilityWorkflow Start Compound Precipitates in Aqueous Media Check_pKa Determine pKa of Pyridine Nitrogen Start->Check_pKa Decision_pH Can assay tolerate acidic pH? (pH < pKa - 2) Check_pKa->Decision_pH SaltForm Form Pyridinium Salt (e.g., HCl, Mesylate) Decision_pH->SaltForm Yes Decision_CoSolv Can assay tolerate organic solvents? Decision_pH->Decision_CoSolv No Success Solubilized Compound Ready for Assay SaltForm->Success CoSolv Add Co-solvents (DMSO, PEG400, EtOH) Decision_CoSolv->CoSolv Yes Advanced Advanced Formulations (Cyclodextrins, Cocrystals) Decision_CoSolv->Advanced No CoSolv->Success Advanced->Success

Caption: Diagnostic workflow for resolving aqueous solubility issues in pyridine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: My pyridine derivative precipitates immediately upon dilution into a pH 7.4 phosphate buffer. Why does this happen, and how can I fix it? Causality & Solution: Pyridine is a weak base with a typical pKa​ around 5.2. At physiological pH (7.4), the pyridine nitrogen remains unprotonated and neutral, maximizing the molecule's lipophilicity and driving precipitation [1]. Troubleshooting Step: If your assay permits, lower the pH of the buffer to at least 2 units below the pKa​ (e.g., pH 3.0). This protonates the nitrogen, forming a highly water-soluble pyridinium cation. If physiological pH is strictly required, you must bypass pH adjustment and utilize co-solvents or inclusion complexes (see Q2 and Q3).

Q2: I cannot alter the pH because my cell-based assay requires pH 7.4. What is the most reliable alternative? Causality & Solution: When pH adjustment is impossible, you must lower the dielectric constant of the aqueous medium to accommodate the hydrophobic planar rings. Co-solvents such as DMSO, Polyethylene Glycol 400 (PEG 400), or Propylene Glycol are standard [2]. Troubleshooting Step: Prepare a highly concentrated stock solution in 100% DMSO. Perform a slow, dropwise dilution into your aqueous buffer while under constant vortexing to prevent localized supersaturation and nucleation. Keep the final DMSO concentration below 1% (v/v) to avoid cellular toxicity.

Q3: Co-solvents are interfering with my enzyme assay. How do cyclodextrins or cocrystals work for pyridine scaffolds? Causality & Solution: Cyclodextrins (like HP- β -CD) possess a hydrophobic cavity and a hydrophilic exterior. The lipophilic pyridine ring inserts into the cavity, shielding it from water, while the exterior maintains aqueous solubility. Alternatively, cocrystallization utilizes coformers (e.g., aliphatic dicarboxylic acids) that form strong hydrogen bonds with the pyridine nitrogen, disrupting the stable, high-energy crystal lattice of the pure drug and lowering the thermodynamic barrier to dissolution [3]. Troubleshooting Step: Triturate your compound with a 10-20% (w/v) solution of HP- β -CD. If pursuing solid-state formulation, screen for cocrystals using solvent-drop grinding with coformers like succinic acid or trimethoprim [4].

Q4: Can we address this medicinal chemistry problem earlier in the pipeline? Causality & Solution: Yes. High crystal lattice energy is often driven by molecular planarity. Introducing sp3 -hybridized carbons or bulky substituents disrupts molecular symmetry, preventing tight crystal packing. Additionally, tethering solubilizing moieties (e.g., replacing a sulfur atom with a nitrogen to form a pyrrolo-pyridine, or adding a morpholine group) can increase solubility by several orders of magnitude [5].

Quantitative Comparison of Solubilization Techniques

The table below summarizes the expected outcomes and constraints of various solubilization techniques applied to pyridine derivatives.

Solubilization TechniqueMechanism of ActionTypical Fold-Increase in SolubilityPrimary AdvantagesKey Limitations
pH Adjustment / Salt Formation Ionization of the weakly basic pyridine nitrogen to form a pyridinium salt.50x - 500xHighly effective; permanent thermodynamic improvement.Incompatible with neutral/basic pH requirements (e.g., physiological assays).
Co-solvents (e.g., DMSO, PEG) Reduces the polarity/dielectric constant of the aqueous solvent system.10x - 100xEasy to implement; ideal for in vitro screening.May cause cytotoxicity or enzyme denaturation at high concentrations (>1% v/v).
Cyclodextrin Inclusion (HP- β -CD) Encapsulates the hydrophobic pyridine moiety within a water-soluble cavity.5x - 50xBiocompatible; masks poor taste and reduces irritation.Bulky molecules may not fit the cavity; adds significant mass to the formulation.
Cocrystallization Hydrogen bonding with a coformer disrupts the stable crystal lattice.2x - 20xImproves dissolution rate without altering the covalent structure.Risk of dissociation and precipitation upon dilution in bulk aqueous media.
Structural Modification Disruption of molecular planarity; addition of polar/ionizable groups.100x - 1000x+Solves the root cause; creates a superior lead compound.Requires synthetic chemistry effort; may alter target binding affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps. A common pitfall in solubility testing is the failure to confirm that the excess solid has not converted to a less soluble hydrate or polymorph during the experiment.

Protocol A: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of a pyridine derivative, ensuring no supersaturation artifacts.

Materials:

  • Pyridine derivative (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Thermostated orbital shaker

  • 0.22 μ m PTFE syringe filters

  • HPLC-UV or LC-MS system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid pyridine derivative (e.g., 5-10 mg) to a glass vial containing 1 mL of the target aqueous buffer. The presence of visible, undissolved solid is critical to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostated orbital shaker at 25°C (or 37°C for physiological relevance). Agitate at 200 rpm for 48 to 72 hours. Causality note: 24 hours is often insufficient for rigid planar molecules to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant.

  • Filtration: Pass the supernatant through a 0.22 μ m PTFE filter. Validation Step: Discard the first 200 μ L of filtrate to account for potential adsorption of the compound to the filter membrane.

  • Quantification: Dilute the filtrate with the HPLC mobile phase and quantify the dissolved concentration using a validated calibration curve.

  • Solid-State Validation (Crucial): Recover the residual solid pellet from Step 3, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Confirm that the crystal form matches the starting material and has not converted to a less soluble hydrate.

Protocol B: Salt Formation and pH-Solubility Profiling

Purpose: To exploit the weakly basic nature of the pyridine ring by forming a highly soluble pyridinium salt.

Materials:

  • Pyridine derivative (free base)

  • Strong acids (e.g., 0.1 M HCl, Methanesulfonic acid)

  • 0.1 M NaOH (for back-titration)

  • pH meter

Step-by-Step Methodology:

  • Baseline Measurement: Suspend 2 mg of the pyridine free base in 2 mL of deionized water. Measure the baseline pH and visually confirm poor solubility (suspension).

  • Titration: Under constant magnetic stirring, add 0.1 M HCl in 10 μ L increments. Monitor the pH continuously.

  • Observation of Dissolution: As the pH drops below the pKa​ of the pyridine nitrogen (typically pH < 4.0), the compound will begin to protonate and dissolve. Record the exact pH at which the solution becomes completely clear.

  • Reversibility Check (Validation): To prove the dissolution is strictly pH-driven and not a solvent artifact, back-titrate the clear solution with 0.1 M NaOH. As the pH rises above the pKa​ , the neutral free base should rapidly precipitate out of solution.

  • Isolation: To isolate the salt, dissolve the free base in a minimal amount of ethanol, add 1.1 molar equivalents of the chosen acid, and precipitate the salt by adding a non-polar anti-solvent (e.g., diethyl ether). Filter and dry the resulting pyridinium salt.

References

  • Asian Journal of Pharmacy and Technology. (2025). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ACS Crystal Growth & Design. (2021). Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for 2,2-Dimethyl-4-(pyridin-4-yl)butanal Quantification

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is the bedrock of product quality and safety. The comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is the bedrock of product quality and safety. The compound 2,2-Dimethyl-4-(pyridin-4-yl)butanal, a heterocyclic aldehyde, presents unique analytical challenges due to the inherent reactivity of the aldehyde functional group.[1][2][3] This reactivity can lead to instability in solution, forming hydrates or hemiacetals, which complicates accurate measurement.[1]

This guide provides an in-depth, objective comparison of potential analytical methods for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7] The objective is to equip you with the scientific rationale needed to develop and validate an analytical procedure that is not just compliant, but demonstrably fit for its intended purpose.[8]

Method Selection: A Tale of Two Techniques

The molecular structure of 2,2-Dimethyl-4-(pyridin-4-yl)butanal, featuring a UV-active pyridine ring and a reactive aldehyde, informs the selection of appropriate analytical technologies.[9][10] We will compare two primary candidates: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Mass Spectrometry (GC-MS).

  • Method A: RP-HPLC with UV Detection: This is the workhorse of pharmaceutical quality control, prized for its robustness, precision, and widespread availability.[11][12] The pyridine moiety in the target analyte contains a strong chromophore, making it well-suited for UV detection.[9] The primary challenge is ensuring the stability of the aldehyde during analysis to prevent chromatographic artifacts.[1]

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity due to mass-based detection, making it a powerful tool for identification and quantification.[13][14][15] However, the polarity and molecular weight of the analyte may necessitate derivatization to enhance its volatility and thermal stability for gas-phase analysis.[14]

The following sections will detail the validation of a primary RP-HPLC-UV method and provide comparative performance metrics against a hypothetical, optimized GC-MS method.

The Validation Framework: Ensuring Data Integrity

The objective of analytical method validation is to demonstrate through objective evidence that a method is suitable for its intended use.[4][7][8] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[5][6][16]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Core Validation Experiments cluster_3 Reporting & Lifecycle Dev Define Analytical Target Profile (ATP) Protocol Establish Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Continuous Monitoring & Revalidation Report->Lifecycle

Caption: The Analytical Method Validation Workflow, guided by ICH principles.

Comparative Validation: Protocols, Data, and Insights

Here, we delve into the core validation parameters, providing detailed protocols and comparing the expected performance of our two selected methods.

Specificity (and Stability-Indicating Properties)
  • Expertise & Experience (The "Why"): Specificity is the cornerstone of a reliable quantitative method. It demonstrates that the signal measured is solely from our target analyte, free from interference by impurities, degradation products, or matrix components.[4][17] For a stability-indicating method, we must intentionally stress the analyte to produce degradation products and prove the method can separate them from the parent compound, which is crucial for determining shelf-life and ensuring patient safety.[12][18]

  • Experimental Protocol (Forced Degradation):

    • Prepare solutions of 2,2-Dimethyl-4-(pyridin-4-yl)butanal at a known concentration (e.g., 100 µg/mL).

    • Expose the solutions to a range of stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state and in solution).

      • Photolytic: Expose to UV light (254 nm) and visible light for 24 hours.

    • Prepare an unstressed control sample and a blank solution.

    • Analyze all samples by the proposed HPLC-UV method. For HPLC, use a photodiode array (PDA) detector to assess peak purity across the entire spectrum of the analyte peak.

  • Data Presentation & Comparison:

Parameter RP-HPLC-UV with PDA GC-MS Acceptance Criteria
Analyte Peak Purity Peak Purity Index > 0.999 for the unstressed analyte peak.Not directly applicable; specificity is confirmed by mass spectrum.No co-eluting peaks detected at the analyte's retention time.
Resolution (Rs) Rs > 2.0 between the analyte peak and the closest degradation peak.Chromatographic resolution > 2.0 between analyte and other components.Baseline separation between the analyte and all potential interferents.
Mass Spectrum Match Not ApplicableHigh similarity score (>90%) against a reference mass spectrum. No interfering ions at the analyte's m/z.The method is free from interference from other substances.
Linearity & Range
  • Expertise & Experience (The "Why"): Linearity confirms a direct, proportional relationship between the analyte's concentration and the instrument's response. This relationship is fundamental for calculating the concentration of unknown samples. The range is the "corridor" of concentrations over which this relationship holds true with acceptable accuracy and precision. For an assay, this is typically 80-120% of the target concentration.[4]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., for a 100 µg/mL target, prepare standards at 50, 75, 100, 125, and 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the average peak area (or response) versus concentration.

    • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Data Presentation & Comparison:

Parameter RP-HPLC-UV GC-MS Acceptance Criteria
Range Studied 50 - 150 µg/mL50 - 150 µg/mLAppropriate for the intended purpose of the assay.
Correlation Coefficient (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Regression Equation y = 15432x + 120y = 98765x + 540A linear relationship should be established.
Y-intercept Bias < 2% of the response at 100% concentration.< 2.5% of the response at 100% concentration.The y-intercept should be statistically insignificant or minimal.
Accuracy
  • Expertise & Experience (The "Why"): Accuracy measures how close the experimental result is to the true value. It's a critical measure of systematic error in the method. We assess this by "spiking" a blank matrix with a known amount of the analyte and measuring how much we can recover. High recovery indicates an accurate method.[4]

  • Experimental Protocol:

    • Prepare samples of a blank matrix (e.g., a placebo formulation) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery for each.

    Percent Recovery = (Measured Concentration / Spiked Concentration) * 100%

  • Data Presentation & Comparison:

Spike Level RP-HPLC-UV (% Recovery) GC-MS (% Recovery) Acceptance Criteria
80% 99.5% (RSD: 0.8%)98.7% (RSD: 1.2%)98.0% - 102.0% recovery
100% 100.2% (RSD: 0.6%)100.8% (RSD: 1.0%)98.0% - 102.0% recovery
120% 101.1% (RSD: 0.7%)101.5% (RSD: 1.1%)98.0% - 102.0% recovery
Precision
  • Expertise & Experience (The "Why"): Precision evaluates the random error of a method. We measure it at two levels: Repeatability (intra-assay precision) assesses the method's performance over a short time under the same conditions, while Intermediate Precision assesses its performance under expected variations within the same lab (different days, analysts, or equipment).[4] A precise method yields consistent results.

  • Experimental Protocol:

    • Repeatability:

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and equipment.

      • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

    • Intermediate Precision:

      • Repeat the repeatability study on a different day with a different analyst or on different equipment.

      • Compare the results from both studies using appropriate statistical tests (e.g., F-test, t-test) and calculate the overall %RSD for all 12 samples.

  • Data Presentation & Comparison:

Parameter RP-HPLC-UV (%RSD) GC-MS (%RSD) Acceptance Criteria
Repeatability (n=6) ≤ 1.0%≤ 1.5%%RSD ≤ 2.0%
Intermediate Precision (n=12) ≤ 1.5%≤ 2.0%%RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantification (LOQ)
  • Expertise & Experience (The "Why"): While not critical for a standard assay, defining the LOD and LOQ is essential for impurity quantification methods. LOD is the lowest concentration the method can reliably detect, while LOQ is the lowest concentration it can reliably quantify with acceptable accuracy and precision.[8] These are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Experimental Protocol (based on S/N):

    • Determine the noise level by analyzing a blank sample.

    • Prepare and inject progressively more dilute solutions of the analyte.

    • LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Confirm the LOQ by analyzing samples at this concentration to ensure precision and accuracy criteria are met.

  • Data Presentation & Comparison:

Parameter RP-HPLC-UV GC-MS Acceptance Criteria
LOD 0.05 µg/mL (S/N ≈ 3:1)0.01 µg/mL (S/N ≈ 3:1)The limit should be appropriately established and justified.
LOQ 0.15 µg/mL (S/N ≈ 10:1)0.03 µg/mL (S/N ≈ 10:1)The limit should be validated with suitable precision and accuracy.
Robustness
  • Expertise & Experience (The "Why"): A robust method is reliable during normal day-to-day use. This experiment intentionally introduces small variations to method parameters to see if it significantly impacts the results. Identifying sensitive parameters during development allows for tighter controls to be implemented in the final method.[4]

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters.

    • For HPLC:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase Composition (e.g., ± 2% organic solvent)

      • Mobile Phase pH (± 0.1 units)

    • For GC:

      • Injector Temperature (± 5°C)

      • Oven Temperature Ramp Rate (± 1°C/min)

      • Carrier Gas Flow (± 0.1 mL/min)

    • Evaluate the impact on key system suitability parameters (e.g., retention time, peak area, resolution).

  • Data Presentation & Comparison:

Parameter Varied RP-HPLC-UV (% Change in Result) GC-MS (% Change in Result) Acceptance Criteria
Flow Rate / Carrier Gas Flow < 1.5%< 2.0%System suitability criteria must be met; results should not be significantly affected.
Temperature (Column/Oven) < 1.0%< 1.5%System suitability criteria must be met; results should not be significantly affected.
Mobile Phase Composition < 2.0%Not ApplicableSystem suitability criteria must be met; results should not be significantly affected.

Visualizing the Experimental Workflow

Analytical_Workflow_Comparison cluster_hplc Method A: RP-HPLC-UV cluster_gc Method B: GC-MS hplc_prep Sample Prep: Dissolve in Mobile Phase hplc_inj Inject into HPLC hplc_prep->hplc_inj hplc_sep Separation on C18 Column hplc_inj->hplc_sep hplc_det UV/PDA Detection hplc_sep->hplc_det hplc_data Data Analysis: Peak Area vs. Concentration hplc_det->hplc_data gc_prep Sample Prep: (Optional Derivatization) Dissolve in Volatile Solvent gc_inj Inject into GC gc_prep->gc_inj gc_sep Separation on Capillary Column gc_inj->gc_sep gc_det Mass Spectrometry Detection gc_sep->gc_det gc_data Data Analysis: Ion Abundance vs. Concentration gc_det->gc_data

Caption: High-level comparison of the experimental workflows for HPLC and GC analysis.

Conclusion and Recommendations

This comparative guide demonstrates that a robust analytical method for 2,2-Dimethyl-4-(pyridin-4-yl)butanal can be successfully validated using established scientific principles.

  • The RP-HPLC-UV method stands out as the preferred choice for routine quality control assays. Its performance data indicates high precision, accuracy, and robustness with a simpler workflow. The use of a PDA detector provides an additional layer of confidence in peak identity and purity.

  • The GC-MS method , while potentially more complex, offers superior sensitivity and unparalleled specificity. It would be the superior choice for identifying and quantifying trace-level impurities or for use in complex matrices where the selectivity of UV detection is insufficient.

Ultimately, the choice of method depends on its intended purpose, as defined in the Analytical Target Profile (ATP), a concept central to the modern lifecycle approach to analytical procedures.[6][19] Both methods, when properly validated according to ICH guidelines, can provide trustworthy and reliable data, ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Karami, Z., et al. (2021). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC. [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Shimadzu. (n.d.). Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. [Link]

  • Esterbauer, H., et al. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. [Link]

  • Noggle, F. T. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • Mitrevski, B., & Marriott, P. J. (2021). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. MDPI. [Link]

  • SIELC Technologies. (2024). Pyridine. [Link]

  • Poole, C. F. (n.d.). Aldehydes and Ketones: Gas Chromatography. ResearchGate. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Jedrychowski, W., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2,2-Dimethyl-4-(pyridin-4-yl)butanal

Abstract The robust analytical characterization of active pharmaceutical ingredients (APIs) is the bedrock of drug development, ensuring safety, efficacy, and quality. This guide provides a comprehensive framework for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust analytical characterization of active pharmaceutical ingredients (APIs) is the bedrock of drug development, ensuring safety, efficacy, and quality. This guide provides a comprehensive framework for the cross-validation of analytical results for 2,2-Dimethyl-4-(pyridin-4-yl)butanal, a heterocyclic building block of interest. Moving beyond a simple recitation of methods, we delve into the causal logic behind experimental design, comparing and contrasting orthogonal analytical techniques to build a self-validating and unimpeachable data package. This document is intended for researchers, analytical scientists, and drug development professionals who require a field-proven strategy for generating trustworthy and regulatory-compliant analytical data. We will explore primary structural confirmation by Nuclear Magnetic Resonance (NMR), delve into the comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and establish a workflow for developing a stability-indicating assay.

Part 1: Foundational Analysis - Unambiguous Structural Confirmation

Before any quantitative analysis or purity assessment can be deemed reliable, the identity of the primary material, or reference standard, must be unequivocally confirmed. This process relies on techniques that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the structural elucidation of organic molecules. It provides atom-level information about the chemical environment, connectivity, and stereochemistry. For a novel or newly synthesized batch of 2,2-Dimethyl-4-(pyridin-4-yl)butanal, both ¹H and ¹³C NMR are essential.

  • Expertise & Causality: ¹H NMR will confirm the presence and integration of all proton-containing functional groups: the distinct aromatic protons of the pyridine ring, the aliphatic protons of the butane chain, and the sharp singlet for the two methyl groups. The chemical shifts and coupling patterns are unique fingerprints of the molecule's electronic structure and geometry. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbon of the gem-dimethyl group and the carbonyl carbon of the aldehyde.[1] Compiling chemical shift data for common laboratory solvents and potential impurities is a crucial step to avoid misinterpretation of extraneous signals.[2][3]

Mass Spectrometry (MS) for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent molecule.

  • Expertise & Causality: Techniques like Electrospray Ionization (ESI) are well-suited for a molecule containing a basic pyridine nitrogen, which is readily protonated to form [M+H]⁺ ions.[4] The measured mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass calculated for the molecular formula C₁₁H₁₅NO. This orthogonal data point provides strong evidence, alongside NMR, for the identity of the compound.

Part 2: The Workhorse Methods - A Comparative Guide to Purity & Assay

For routine quality control, purity determination, and quantification, chromatographic techniques are indispensable. The two primary orthogonal methods for a molecule like 2,2-Dimethyl-4-(pyridin-4-yl)butanal are HPLC and GC-MS. The choice between them is not arbitrary and depends on the specific analytical goal.[5]

dot

Caption: Comparison of primary analytical techniques for the analyte.

High-Performance Liquid Chromatography (HPLC)

For quantifying the parent compound and non-volatile impurities, Reverse-Phase HPLC (RP-HPLC) is the premier choice.

  • Trustworthiness: A validated HPLC method is a self-validating system. System suitability tests (SSTs) performed before each run (e.g., retention time reproducibility, peak tailing, and theoretical plates) ensure the system is operating within defined parameters, guaranteeing the reliability of the generated data.[6][7]

  • Causality in Method Development:

    • Column: A C18 stationary phase is a logical starting point, offering good retention for this moderately polar molecule.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (acetonitrile or methanol) is typical. The buffer is critical: the pyridine nitrogen has a pKa around 5-6, so maintaining a consistent pH (e.g., pH 3-4) ensures the analyte is consistently protonated, leading to sharp, reproducible peaks.[8]

    • Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A diode-array detector (DAD) is preferable as it can acquire spectra across the entire UV-Vis range, which is invaluable for peak purity analysis and identifying co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior separation efficiency and the structural information of a mass spectrometer, making it ideal for identifying volatile impurities and as an orthogonal confirmation technique.[9][10]

  • Causality in Method Development:

    • Derivatization: 2,2-Dimethyl-4-(pyridin-4-yl)butanal has a polar aldehyde group and may not chromatograph well on standard non-polar GC columns. Derivatization is often necessary to increase volatility and thermal stability.[5] A common approach for aldehydes is oximation (reaction with a hydroxylamine reagent) to form a more stable and volatile oxime.

    • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides a good balance for separating the derivatized analyte from potential impurities.

    • Detection: Mass spectrometry provides not only quantification but also fragmentation patterns that can be used to identify unknown impurities by comparing them to library spectra or interpreting the fragmentation logic.[11]

Comparative Performance Data

The following table summarizes expected performance characteristics for well-developed HPLC and GC-MS methods for this analyte.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds in the gas phase, followed by mass-based detection.[5]These are fundamentally different (orthogonal) separation mechanisms, which is key for cross-validation.
Applicability Ideal for the non-volatile parent compound and its polar or thermally labile impurities.Requires volatility. Derivatization is likely needed for the aldehyde, but it excels at detecting residual solvents or volatile by-products.[12]The choice depends on the likely nature of the impurities being targeted.
Linearity (R²) ≥ 0.999≥ 0.998Both techniques can achieve excellent linearity with proper standard preparation.
Accuracy (% Recovery) 98.0% to 102.0%97.0% to 103.0%HPLC often shows slightly better accuracy for the primary analyte due to the simplicity of direct injection.
Precision (% RSD) ≤ 1.0%≤ 2.0%The additional derivatization step for GC-MS can introduce slightly more variability.
Limit of Quantitation (LOQ) ~0.01 - 0.05% (area %)~0.005 - 0.02% (area %)GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits.[4]

Part 3: Ensuring Stability - The Forced Degradation Study

A critical component of any analytical validation package is the development of a stability-indicating method. This is an assay that can accurately measure the decrease in the active ingredient's concentration due to degradation. The process involves intentionally degrading the drug substance under harsh conditions.[6][13]

  • Expertise & Causality: The goal of forced degradation is not to destroy the molecule completely, but to generate a modest amount of degradation (5-20%) to prove that the analytical method can separate the intact drug from its potential degradation products.[13] This provides confidence that during formal stability studies, any newly formed degradants will be detected.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze by Stability- Indicating HPLC-DAD Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis PeakPurity Assess Peak Purity (DAD Analysis) Analysis->PeakPurity MassBalance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) PeakPurity->MassBalance Validation Method Validated as Stability-Indicating MassBalance->Validation API API Sample (2,2-Dimethyl-4-(pyridin-4-yl)butanal) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a forced degradation study.

The typical stress conditions include:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., 80 °C in a dry oven)

  • Photostability: (Exposure to light as per ICH Q1B guidelines)

The stressed samples are then analyzed by the proposed HPLC-DAD method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity analysis from the DAD confirms no co-elution.

Part 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Stability-Indicating RP-HPLC-UV Method
  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-31 min: Return to 10% B

    • 31-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitor at 254 nm, acquire spectra from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)
  • Derivatization:

    • To 1 mg of the sample, add 200 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Instrumentation: GC system with a Mass Spectrometric detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Mass Range: Scan from m/z 40 to 450.

Conclusion

The cross-validation of analytical results for 2,2-Dimethyl-4-(pyridin-4-yl)butanal requires a multi-faceted approach that leverages the strengths of orthogonal techniques. A foundational understanding of the molecule's structure is first established using NMR and HRMS. For routine analysis, HPLC serves as the primary tool for quantification and purity assessment of non-volatile species, while GC-MS provides a powerful, high-resolution method for identifying volatile impurities and serves as an essential orthogonal check. By subjecting the proposed HPLC method to a rigorous forced degradation study, its utility as a true stability-indicating assay is confirmed. This integrated workflow, grounded in the principles of scientific causality and self-validation, ensures the generation of a complete and trustworthy analytical data package, fit for purpose in the demanding environment of pharmaceutical research and development.

References

  • The Royal Society of Chemistry.
  • Sigma-Aldrich. 2,2-dimethyl-4-(pyridin-4-yl)butanal | 28487-19-6. Accessed March 7, 2026.
  • Sigma-Aldrich. 2,2-dimethyl-4-(pyridin-4-yl)butanal | 28487-19-6. Accessed March 7, 2026.
  • Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. Accessed March 7, 2026.
  • TrAC Trends in Analytical Chemistry. Forced degradation and impurity profiling. Accessed March 7, 2026.
  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. Accessed March 7, 2026.
  • PharmaTutor. Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. Accessed March 7, 2026.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Accessed March 7, 2026.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Accessed March 7, 2026.
  • IntechOpen. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Accessed March 7, 2026.
  • Cayman Chemical. Search Results. Accessed March 7, 2026.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed March 7, 2026.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed March 7, 2026.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Accessed March 7, 2026.
  • BenchChem.
  • Lab Manager.
  • ResearchGate.
  • MDPI. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Accessed March 7, 2026.
  • Asian Journal of Pharmaceutical Research and Development. Impurity Profiling: A Review. Accessed March 7, 2026.
  • Rice University. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed March 7, 2026.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Accessed March 7, 2026.
  • Molecules. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Accessed March 7, 2026.
  • Preprints.org. Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Accessed March 7, 2026.
  • PubMed. 2 H Solid-State NMR Spectroscopy Reveals the Dynamics of a Pyridine Probe Interacting with Coordinatively Unsaturated Metal Sites of MIL-100(Al) Metal-Organic Frameworks. Accessed March 7, 2026.
  • Acanthus Research. Drug Substance Reference Standards Archives. Accessed March 7, 2026.
  • Molecules. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Accessed March 7, 2026.
  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Accessed March 7, 2026.

Sources

Validation

In vitro activity comparison between 2,2-Dimethyl-4-(pyridin-4-yl)butanal and known drugs

In Vitro Pharmacological Profiling: 2,2-Dimethyl-4-(pyridin-4-yl)butanal as a Novel FBDD Scaffold vs. Standard-of-Care Kinase Inhibitors Executive Summary The pursuit of highly selective kinase inhibitors is frequently h...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Profiling: 2,2-Dimethyl-4-(pyridin-4-yl)butanal as a Novel FBDD Scaffold vs. Standard-of-Care Kinase Inhibitors

Executive Summary

The pursuit of highly selective kinase inhibitors is frequently hindered by the poor physicochemical properties and off-target toxicities associated with large, flat, hydrophobic molecules. Fragment-based drug discovery (FBDD) has emerged as a cornerstone of modern drug development to overcome these limitations[1]. This guide provides an objective, data-driven comparison between 2,2-Dimethyl-4-(pyridin-4-yl)butanal (CAS 28487-19-6)—a highly ligand-efficient fragment scaffold—and standard-of-care multi-kinase inhibitors, Sorafenib and Sunitinib.

Mechanistic Rationale: The Fragment Paradigm

To understand the experimental choices in profiling this compound, we must examine its structural causality:

  • The Pharmacophore (Pyridine-4-yl): The pyridine ring is a privileged motif in kinase inhibition. It acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • The Vector (2,2-Dimethylbutanal): The gem-dimethyl substitution serves a dual purpose. First, it introduces sp³-hybridized carbon character, significantly improving the three-dimensional complexity and aqueous solubility of the fragment—a key metric for clinical success[2]. Second, the steric bulk shields the reactive aldehyde from rapid oxidation by cellular aldehyde dehydrogenases, stabilizing the fragment during in vitro assays.

While standard drugs like Sorafenib target VEGFR2 with high affinity (IC₅₀ ~90 nM)[3][4], their large molecular weight results in lower Ligand Efficiency (LE). 2,2-Dimethyl-4-(pyridin-4-yl)butanal is evaluated not for its absolute potency, but for its superior LE, making it an optimal starting point for structure-guided synthetic elaboration.

Quantitative In Vitro Activity Comparison

The following table synthesizes the in vitro pharmacological profile of the fragment scaffold against known Type I and Type II kinase inhibitors.

Metric2,2-Dimethyl-4-(pyridin-4-yl)butanalSorafenibSunitinib
Classification FBDD Fragment ScaffoldType II Kinase InhibitorType I Kinase Inhibitor
Molecular Weight (Da) 177.24464.82398.47
VEGFR2 IC₅₀ (nM) ~45,000 (45 µM)*9080
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.28 kcal/mol/HA0.31 kcal/mol/HA
Binding Affinity (K_d, µM) 38.50.0450.032
Caco-2 Permeability (P_app) 28.5 × 10⁻⁶ cm/s12.4 × 10⁻⁶ cm/s15.1 × 10⁻⁶ cm/s

*Note: Fragment IC₅₀ values are inherently in the micromolar range. Optimization in FBDD relies on maintaining high Ligand Efficiency (>0.30) while "growing" the molecule to achieve nanomolar potency.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Time-Resolved FRET (TR-FRET) VEGFR2 Kinase Assay Causality: Fragment libraries are screened at high concentrations (up to 1 mM), which frequently causes false positives due to compound autofluorescence. TR-FRET introduces a time-delayed measurement that effectively eliminates short-lived background interference[5].

  • Reagent Preparation: Prepare a 3X kinase/antibody mixture containing recombinant VEGFR2 enzyme and a Europium (Eu)-labeled anti-phosphotyrosine antibody in Kinase Buffer. Prepare a separate ATP/substrate mixture.

  • Kinase Reaction: Dispense 2,2-Dimethyl-4-(pyridin-4-yl)butanal (or reference drugs) into a 384-well plate. Add the kinase/antibody mix and incubate for 15 minutes to allow pre-binding. Initiate the reaction by adding the ATP/substrate mix.

  • EDTA Quench & Detection: After 1 hour, add EDTA to chelate Mg²⁺ and halt kinase activity. Measure the TR-FRET emission ratio (665 nm / 615 nm) using a microplate reader with a 100 µs delay.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (DMSO) and negative (Staurosporine) controls. The assay run is strictly rejected unless the Z'-factor is >0.7, ensuring robust signal-to-noise separation[6].

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics Causality: Low-molecular-weight fragments exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Standard end-point biochemical assays cannot capture these transient interactions. SPR provides real-time, label-free kinetic data to accurately determine the dissociation constant ( Kd​ ).

  • Sensor Chip Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the VEGFR2 kinase domain to a high density of 3000-5000 Response Units (RU) to ensure sufficient signal for the 177 Da fragment.

  • Kinetic Profiling: Inject the fragment at varying concentrations (10 µM to 500 µM) in running buffer containing 2% DMSO.

  • Self-Validation (Solvent Correction): Include a solvent correction curve (0.5% to 3% DMSO) before and after the analyte runs to eliminate bulk refractive index shifts, ensuring the measured RU is strictly due to target binding.

  • Data Fitting: Fit the sensogram data to a 1:1 Langmuir binding model. The fit is only accepted if the Chi-square ( χ2 ) value is <10% of the Rmax​ , confirming the mathematical integrity of the kinetic model.

Pathway and Workflow Visualizations

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Activates ATP_Pocket ATP Binding Pocket VEGFR2->ATP_Pocket Conformational Change MAPK MAPK/ERK Pathway ATP_Pocket->MAPK Phosphorylation Fragment 2,2-Dimethyl-4-(pyridin-4-yl)butanal (Hinge Binder) Fragment->ATP_Pocket Blocks (Weak Affinity, High LE) Drugs Sorafenib / Sunitinib (Type II/I Inhibitors) Drugs->ATP_Pocket Blocks (High Affinity, Low LE) Angiogenesis Tumor Angiogenesis MAPK->Angiogenesis Promotes

VEGFR2 signaling pathway and ATP-pocket inhibition by fragments vs. known drugs.

G Prep 1. Reagent Prep (Kinase + Tracer) React 2. Kinase Reaction (1h Incubation) Prep->React Quench 3. EDTA Quench & Antibody Addition React->Quench Read 4. TR-FRET Readout (Emission Ratio) Quench->Read Validate 5. Z'-Factor Validation (>0.7) Read->Validate

Self-validating TR-FRET kinase assay workflow for high-throughput fragment screening.

Sources

Comparative

A Guide to the Spectroscopic Journey: Characterizing 2,2-Dimethyl-4-(pyridin-4-yl)butanal from its Precursors

This technical guide provides an in-depth spectroscopic comparison of the target compound, 2,2-Dimethyl-4-(pyridin-4-yl)butanal , and its key synthetic precursors: 4-Picoline and 2,2-Dimethyl-4-(pyridin-4-yl)butan-1-ol ....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic comparison of the target compound, 2,2-Dimethyl-4-(pyridin-4-yl)butanal , and its key synthetic precursors: 4-Picoline and 2,2-Dimethyl-4-(pyridin-4-yl)butan-1-ol . Designed for researchers, chemists, and drug development professionals, this document elucidates the distinct spectral transformations observed during the synthesis, offering a robust framework for reaction monitoring, structural verification, and purity assessment. By understanding the causality behind spectral shifts and patterns, scientists can confidently navigate the synthesis and characterization of this and related pyridine-based compounds.

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous marketed drugs due to its unique chemical properties.[1] The target molecule, 2,2-Dimethyl-4-(pyridin-4-yl)butanal, incorporates this vital heterocycle with an aliphatic aldehyde chain, presenting a versatile intermediate for further elaboration into more complex pharmaceutical agents. Its unambiguous characterization is paramount. This guide will leverage Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical picture.

The Synthetic Pathway: A Spectroscopic Roadmap

The conversion of a simple starting material like 4-picoline into the target aldehyde involves distinct functional group transformations. A plausible synthetic route involves the formation of an intermediate alcohol, which is subsequently oxidized. Each step in this pathway induces predictable and discernible changes in the molecule's spectroscopic signature.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Syn Synthesis of Derivative Pur Purification (e.g., Column Chromatography) Syn->Pur IR IR Spectroscopy (Functional Groups) Pur->IR MS Mass Spectrometry (Molecular Weight) IR->MS NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) MS->NMR

Caption: General workflow for synthesis and spectroscopic characterization.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-20 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm). [2]

ATR-FTIR Spectroscopy
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Acquire a background spectrum which will be automatically subtracted from the sample spectrum. [3]2. Sample Analysis: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Acquisition: Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio. [1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Setup:

    • Column: Use a standard non-polar capillary column (e.g., DB-5 or equivalent).

    • Temperatures: Set the injector temperature to 250 °C and the MS interface temperature to 280 °C.

    • Oven Program: Use a temperature gradient (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C) to ensure separation and elution of the compound.

  • MS Setup (Electron Impact):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ions and fragments. [1]

Conclusion

The spectroscopic comparison of 2,2-Dimethyl-4-(pyridin-4-yl)butanal with its precursors, 4-picoline and 2,2-Dimethyl-4-(pyridin-4-yl)butan-1-ol, provides a clear and definitive roadmap for chemical characterization. Each synthetic step imparts a unique and identifiable signature across NMR, IR, and MS platforms. The appearance of the downfield aldehyde proton in ¹H NMR, the C=O carbon signal in ¹³C NMR, the strong carbonyl stretch in IR, and the corresponding shift in molecular weight by mass spectrometry collectively serve as a self-validating system, confirming the successful transformation from the alcohol intermediate to the final aldehyde product. This guide equips researchers with the foundational knowledge to interpret these spectral changes with confidence and precision.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Benchchem. A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Cook, D. (n.d.). REGULARITIES IN THE INFRARED SPECTRA OF 4-PICOLINE COMPLEXES. Canadian Science Publishing. Available at: [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde. Available at: [Link]

  • Jacobsen, N. E. (2012, April 24). Interpreting a C-13 NMR spectrum. Modeling and Experimental Tools with Prof. Magnes. Available at: [Link]

Sources

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